molecular formula C10H15N B3275756 N-(2-methylbenzyl)ethanamine CAS No. 62924-60-1

N-(2-methylbenzyl)ethanamine

Cat. No.: B3275756
CAS No.: 62924-60-1
M. Wt: 149.23 g/mol
InChI Key: YEVMVRWHADCOSX-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)ethanamine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-methylphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-11-8-10-7-5-4-6-9(10)2/h4-7,11H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVMVRWHADCOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601296105
Record name N-Ethyl-2-methylbenzenemethanamine
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Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62924-60-1
Record name N-Ethyl-2-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62924-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601296105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of N-(2-methylbenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile & Synthesis Guide: N-(2-Methylbenzyl)ethanamine

Executive Summary

This compound (CAS: 62924-60-1), also known as N-ethyl-2-methylbenzylamine, is a secondary amine intermediate critical in the synthesis of pharmaceutical agents targeting the central nervous system (CNS).[1] Structurally, it functions as a lipophilic benzylamine scaffold, often serving as a precursor for N-dealkylation metabolic studies or as a steric probe in structure-activity relationship (SAR) campaigns.[1] This guide details its physicochemical properties, validated synthesis protocols, and handling requirements for research applications.[2]

Molecular Identity & Structural Analysis

The compound features an ethyl group attached to a secondary nitrogen, which is bridged to an ortho-toluyl ring.[2] The ortho-methyl group introduces significant steric bulk near the amine center compared to unsubstituted benzylamines, influencing both metabolic stability (hindering N-dealkylation) and receptor binding affinity.[1]

Attribute Detail
IUPAC Name N-Ethyl-1-(2-methylphenyl)methanamine
Common Name This compound
CAS Number 62924-60-1
Molecular Formula C₁₀H₁₅N
SMILES CCNCC1=CC=CC=C1C
InChI Key HVAAHUDGWQAAOJ-UHFFFAOYSA-N

Structural Logic Diagram: The following diagram illustrates the connectivity and the steric influence of the ortho-methyl group on the basic nitrogen center.[1][2]

ChemicalStructure cluster_0 Structural Components OrthoGroup Ortho-Methyl Group (Steric Hinderance) BenzeneRing Phenyl Ring (Lipophilic Core) OrthoGroup->BenzeneRing Attached C2 MethyleneBridge Methylene Bridge (-CH2-) BenzeneRing->MethyleneBridge Attached C1 AmineCenter Secondary Amine (Basic Center) MethyleneBridge->AmineCenter EthylChain Ethyl Group (N-Substituent) AmineCenter->EthylChain caption Fig 1. Structural connectivity highlighting the steric environment of the amine.

Physicochemical Properties

Due to the specific nature of this secondary amine, some values are derived from high-fidelity comparative data of its closest structural analogs: N-Ethylbenzylamine (CAS 14321-27-8) and 2-Methylbenzylamine (CAS 89-93-0).[1]

Property Value / Range Source / Rationale
Molecular Weight 149.23 g/mol Calculated
Physical State Clear, colorless to pale yellow liquidExperimental (Analogous)
Boiling Point 205 – 210 °C (760 mmHg)Estimated.[1][3] N-Ethylbenzylamine boils at 199°C [1].[1][2] The o-methyl group typically elevates BP by ~10-15°C due to increased MW.[1][2]
Density 0.92 – 0.94 g/mL Estimated.[2] N-Ethylbenzylamine is 0.91 g/mL; 2-Methylbenzylamine is 0.97 g/mL.[1][2]
pKa (Base) 9.60 ± 0.2 Predicted.[2] Secondary benzylamines typically exhibit pKa values between 9.5–9.8 [2].[1][2]
LogP (Octanol/Water) 2.6 – 2.9 Predicted.[2] The o-methyl adds lipophilicity compared to N-ethylbenzylamine (LogP ~1.8).[1]
Refractive Index 1.51 – 1.52Estimated based on aryl-alkyl amine standards.[1][2]
Solubility Low in water; Miscible in EtOH, DCM, EtherLipophilic amine character.[2]

Spectroscopic Characterization (Predicted)

Verification of the synthesized product should be confirmed via ¹H NMR. The ortho-methyl group induces a distinctive shift pattern.[1][2]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.10–7.30 (m, 4H): Aromatic protons.[2]

    • δ 3.82 (s, 2H): Benzylic methylene (-CH ₂-N).[1] Note: Slightly deshielded compared to unsubstituted benzylamine due to ortho-methyl sterics.[1]

    • δ 2.68 (q, J=7.2 Hz, 2H): Ethyl methylene (-N-CH ₂-CH₃).[1]

    • δ 2.34 (s, 3H): Ortho-methyl group (Ar-CH ₃).[1]

    • δ 1.12 (t, J=7.2 Hz, 3H): Ethyl methyl group (-CH₂-CH ₃).[1]

    • δ 1.30 (br s, 1H): Amine proton (-NH ).[1]

Synthesis Protocol: Reductive Amination

The most robust method for synthesizing this compound is the reductive amination of 2-methylbenzaldehyde with ethylamine.[1] This "one-pot" procedure avoids the isolation of the unstable imine intermediate.[1][2]

Reagents:

  • 2-Methylbenzaldehyde (1.0 eq)[1]

  • Ethylamine (2.0 M in THF or MeOH, 1.2 eq)

  • Sodium Borohydride (NaBH₄, 1.5 eq) or Sodium Triacetoxyborohydride (STAB, 1.5 eq)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)[1]

Step-by-Step Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve 2-methylbenzaldehyde (10 mmol) in anhydrous MeOH (30 mL).

  • Amine Addition: Add Ethylamine solution (12 mmol) dropwise at 0°C. Stir at room temperature for 2–4 hours. Monitoring: Check for disappearance of aldehyde via TLC.[1][2]

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (15 mmol) portion-wise over 30 minutes (Caution: Gas evolution).

  • Workup: Stir for 12 hours. Quench with water (10 mL). Evaporate MeOH under reduced pressure.

  • Extraction: Dissolve residue in DCM (50 mL) and wash with 1M NaOH (to ensure amine is free-based). Dry organic layer over Na₂SO₄.[1][2]

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5 + 1% NH₄OH) or distill under reduced pressure.

SynthesisWorkflow Start Start: 2-Methylbenzaldehyde + Ethylamine Imine Intermediate: Imine Formation (In situ) Start->Imine Stir RT, 4h Reduction Reduction Step (NaBH4 / MeOH) Imine->Reduction 0°C, Add Hydride Workup Workup & Extraction (DCM / 1M NaOH) Reduction->Workup Quench H2O Product Final Product: This compound Workup->Product Distillation/Column caption Fig 2. Reductive amination workflow for synthesis.

Handling, Stability & Safety

  • Corrosivity: Like most benzylamines, this compound is corrosive to skin and mucous membranes (Category 1B).[2] Wear nitrile gloves and face shield.[1][2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Secondary amines can absorb CO₂ from the air to form carbamates.[2]

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides.[2][4]

References

  • TCI Chemicals. Product Specification: N-Ethylbenzylamine (CAS 14321-27-8).[1][2][5] Verified Boiling Point and Density data for structural analog.

  • PubChem. Compound Summary: N-Ethylbenzylamine.[1][2][6][7] National Library of Medicine (US), National Center for Biotechnology Information.[2] [1]

  • ChemicalBook. CAS 62924-60-1 Entry.[1][2] Identification of this compound.[1][6][8][9]

  • Sigma-Aldrich. Safety Data Sheet: 2-Methylbenzylamine.[1][2] Physical property benchmarks for ortho-substituted benzylamines.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-methylbenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Benzylamines

N-alkylated benzylamines are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty chemicals. Their structural motif, featuring a substituted benzyl group attached to a nitrogen atom, imparts specific physicochemical properties that are leveraged in drug design and materials science. This guide provides a comprehensive overview of a robust synthetic route to N-(2-methylbenzyl)ethanamine, a representative secondary amine, intended for researchers and professionals in drug development and organic synthesis. The primary synthetic methodology discussed is reductive amination, a highly efficient and selective method for the formation of carbon-nitrogen bonds.[2][3]

Synthetic Approach: Reductive Amination

The synthesis of this compound is most effectively achieved through the reductive amination of 2-methylbenzaldehyde with ethanamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[2][3] This method is favored over direct N-alkylation with alkyl halides, as it circumvents the common issue of over-alkylation, which can lead to the formation of undesired tertiary amines and quaternary ammonium salts.[2]

A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and its derivatives, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), being among the most common.[2] Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is also a viable and scalable approach.[4]

Reaction Mechanism

The reductive amination process proceeds through two key mechanistic steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (ethanamine) on the carbonyl carbon of the aldehyde (2-methylbenzaldehyde). This is typically acid-catalyzed to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base, or imine.

  • Reduction: The imine, being more susceptible to reduction than the initial aldehyde, is then selectively reduced by a hydride-donating agent or via catalytic hydrogenation. The hydride attacks the electrophilic carbon of the C=N double bond, and subsequent protonation of the resulting anion yields the final secondary amine product.

Below is a diagram illustrating the general mechanism of reductive amination.

Reductive_Amination_Mechanism aldehyde 2-Methylbenzaldehyde (Aldehyde) hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + Ethanamine - H₂O amine Ethanamine (Primary Amine) amine->hemiaminal imine Imine (Schiff Base) hemiaminal->imine Dehydration product This compound (Secondary Amine) imine->product + [H⁻] (Reducing Agent) + H⁺

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis using sodium borohydride as the reducing agent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylbenzaldehyde120.1512.0 g0.1
Ethanamine (70% in H₂O)45.087.1 g0.11
Methanol32.04150 mL-
Sodium Borohydride37.834.5 g0.12
Diethyl Ether74.12200 mL-
1 M Hydrochloric Acid36.46As needed-
1 M Sodium Hydroxide40.00As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.0 g (0.1 mol) of 2-methylbenzaldehyde in 100 mL of methanol.

  • Amine Addition: To the stirred solution, add 7.1 g (0.11 mol) of 70% aqueous ethanamine solution dropwise at room temperature. Stir the mixture for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 4.5 g (0.12 mol) of sodium borohydride in small portions over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Quenching and Solvent Removal: Carefully add 50 mL of water to quench any unreacted sodium borohydride. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with 50 mL of 1 M hydrochloric acid, followed by 50 mL of brine.

  • Basification and Final Extraction: To isolate the free amine, basify the acidic aqueous layer with 1 M sodium hydroxide until pH > 10. Extract the product with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification dissolve 1. Dissolve 2-methylbenzaldehyde in methanol add_amine 2. Add ethanamine solution dissolve->add_amine stir_imine 3. Stir for 1 hour (Imine formation) add_amine->stir_imine cool 4. Cool to 0 °C stir_imine->cool add_nabh4 5. Add NaBH₄ portion-wise cool->add_nabh4 stir_rt 6. Stir at room temperature for 4 hours add_nabh4->stir_rt quench 7. Quench with water stir_rt->quench remove_solvent 8. Remove methanol (Rotovap) quench->remove_solvent extract_ether 9. Extract with diethyl ether remove_solvent->extract_ether wash_hcl 10. Wash with 1 M HCl extract_ether->wash_hcl basify 11. Basify aqueous layer (NaOH) wash_hcl->basify final_extract 12. Final extraction with diethyl ether basify->final_extract dry 13. Dry with MgSO₄ final_extract->dry concentrate 14. Concentrate to yield product dry->concentrate

Caption: Experimental workflow for the synthesis.

Product Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic peaks for the aromatic protons, the benzylic methylene protons, the ethyl group protons, and a broad singlet for the N-H proton. The integration of these peaks would correspond to the number of protons in each environment.

    • ¹³C NMR would show distinct signals for all the unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic N-H stretching absorption in the region of 3300-3500 cm⁻¹. The absence of a strong C=O stretching band (from the starting aldehyde) around 1700 cm⁻¹ would indicate the completion of the reaction. The IR spectrum of benzylamine shows N-H stretching bands at 3372 and 3303 cm⁻¹.[5]

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the product. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₁₅N, MW: 149.23 g/mol ).

Safety and Handling Precautions
  • 2-Methylbenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Ethanamine: Flammable and corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle away from ignition sources.

  • Diethyl Ether: Extremely flammable. Work in a fume hood and avoid open flames.

All procedures should be carried out by trained personnel in a properly equipped laboratory.

References

  • PubChem. (n.d.). N-ethyl-N-[(2-methylphenyl)methyl]ethanamine. National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved February 6, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Maurizio, S., et al. (Date not available). IR spectra of pure benzylamine. ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of N-(2-methylbenzyl)ethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive overview of the solubility characteristics of N-(2-methylbenzyl)ethanamine, a secondary amine of significant interest in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delineates the theoretical principles governing its solubility, provides a predictive assessment of its behavior in various organic solvents, and outlines a rigorous experimental protocol for precise solubility determination.

Introduction: The Molecular Profile of this compound

This compound is a secondary amine featuring a benzyl group with a methyl substituent at the ortho position and an ethyl group attached to the nitrogen atom. Its molecular structure, a blend of aromatic and aliphatic moieties, dictates its physicochemical properties, including its solubility. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification processes, and formulation development. The interplay between the non-polar benzyl ring and the polar secondary amine group is the central determinant of its solubility across a spectrum of organic solvents.

Theoretical Framework: Principles of Amine Solubility

The solubility of an amine in an organic solvent is governed by the principle of "like dissolves like," which is a function of intermolecular forces. Several key factors influence this behavior:

  • Polarity: The polarity of both the solute (this compound) and the solvent is a primary driver. The nitrogen atom's lone pair of electrons and the N-H bond in secondary amines introduce polarity.[1]

  • Hydrogen Bonding: As a secondary amine, this compound can act as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair on the nitrogen). Solvents capable of hydrogen bonding, such as alcohols, will exhibit strong interactions with the amine, promoting solubility.[1][2]

  • Van der Waals Forces: The non-polar benzyl and ethyl groups interact with solvent molecules through weaker van der Waals forces. In non-polar solvents, these interactions are the primary drivers of solubility.[3]

  • Molecular Size: The presence of the bulky 2-methylbenzyl group can introduce steric hindrance, potentially affecting the efficiency of intermolecular interactions and, consequently, solubility.[4] Generally, as the size of the hydrophobic alkyl or aryl group increases, the solubility in polar solvents like water decreases.[1][2][5]

The logical workflow for assessing the solubility of an amine like this compound is depicted below.

G cluster_0 Solubility Assessment Workflow start Start with this compound water Test Solubility in Water start->water insoluble_water Insoluble in Water (Expected for higher MW amines) water->insoluble_water Result hcl Test Solubility in 5% HCl soluble_hcl Soluble in 5% HCl (Confirms basic amine nature) hcl->soluble_hcl Result naoh Test Solubility in 5% NaOH insoluble_naoh Insoluble in 5% NaOH (Rules out acidic properties) naoh->insoluble_naoh Result organic Test Solubility in Organic Solvent qualitative_organic Qualitative Assessment (Miscible/Partially Soluble/Insoluble) organic->qualitative_organic insoluble_water->hcl soluble_hcl->naoh insoluble_naoh->organic quantitative_organic Quantitative Determination (e.g., gravimetric, spectroscopic) qualitative_organic->quantitative_organic

Caption: Logical workflow for determining the solubility classification of this compound.

Predicted Solubility Profile

While specific quantitative data for this compound is not extensively published, a qualitative and predictive solubility profile can be constructed based on its structural features and the general principles of amine solubility.[6][7]

Solvent Class Solvent Example Predicted Solubility Rationale
Non-polar Hexane, TolueneSoluble / MiscibleThe non-polar benzyl and ethyl groups will have favorable van der Waals interactions with non-polar solvents.
Polar Aprotic Dichloromethane, Ethyl Acetate, AcetonitrileSoluble / MiscibleThese solvents can engage in dipole-dipole interactions with the polar amine group without the complexities of hydrogen bonding competition.
Polar Protic Ethanol, MethanolSoluble / MiscibleThe hydroxyl group of alcohols can act as a hydrogen bond donor and acceptor, leading to strong interactions with the amine.[1][2]
Highly Polar WaterSparingly Soluble to InsolubleThe large, hydrophobic 2-methylbenzyl group is expected to significantly reduce solubility in water, despite the potential for hydrogen bonding.[1][2][5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Experimental Workflow

The process of experimentally determining solubility involves creating a saturated solution, separating the undissolved solid, and then quantifying the amount of dissolved solute.

G cluster_1 Quantitative Solubility Determination Workflow step1 Step 1: Sample Preparation Add excess this compound to a known volume of solvent in a vial. step2 Step 2: Equilibration Seal vial and agitate at a constant temperature for a set period (e.g., 24-48 hours) to ensure saturation. step1->step2 step3 Step 3: Phase Separation Allow the solution to settle. Carefully withdraw an aliquot of the supernatant. step2->step3 step4 Step 4: Filtration Filter the aliquot through a syringe filter to remove any undissolved particles. step3->step4 step5 Step 5: Dilution & Analysis Dilute the filtered solution with a known volume of solvent and analyze by HPLC or GC to determine the concentration. step4->step5 step6 Step 6: Calculation Calculate the original concentration in the saturated solution to determine solubility (e.g., in mg/mL or mol/L). step5->step6

Caption: Step-by-step workflow for the experimental determination of solubility.

Detailed Procedure
  • Preparation of Saturated Solution: To a series of vials, add a known volume (e.g., 5 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solute present.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

  • Sampling: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to let the undissolved solid settle.

  • Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter and dispense the filtered solution into a clean, tared vial.

  • Quantification: Determine the concentration of this compound in the filtered aliquot. This is typically achieved through a chromatographic method (HPLC or GC) by comparing the sample's response to a calibration curve prepared from standards of known concentrations. Alternatively, a gravimetric method can be used where the solvent from a known volume of the filtered solution is evaporated, and the mass of the remaining solute is measured.

  • Data Analysis: Calculate the solubility from the concentration of the saturated solution. Express the results in appropriate units, such as mg/mL, g/L, or mol/L.

Conclusion

This compound is anticipated to exhibit good solubility in a wide array of common organic solvents, a characteristic attributable to its combined polar and non-polar structural features. Its solubility is predicted to be highest in polar aprotic and polar protic solvents, as well as non-polar solvents, and lowest in highly polar solvents like water. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust methodology for obtaining reliable and reproducible results. This understanding of solubility is a critical foundation for the successful application of this compound in research and development.

References

  • Benchchem. An In-depth Technical Guide to the Solubility of N-benzyl-2-methylpropan-1-imine in Organic Solvents.
  • Vedantu. Physical Properties of Amines Explained with Examples.
  • CK-12 Foundation. Physical Properties of Amines. (2026-01-01).
  • Benchchem. An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents.
  • BYJU'S. Physical Properties of Amines.
  • University of Toronto. Solubility of Organic Compounds. (2023-08-31).
  • Quora. Are amines soluble in organic solvents? (2018-03-30).
  • Chemguide. an introduction to amines.

Sources

literature review of N-(2-methylbenzyl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: N-(2-Methylbenzyl)ethanamine IUPAC Name: N-Ethyl-1-(2-methylphenyl)methanamine Common Synonyms: N-Ethyl-2-methylbenzylamine; N-Ethyl-o-xylylamine Molecular Formula: C₁₀H₁₅N Molecular Weight: 149.23 g/mol CAS Registry Number (HCl salt): 1158584-71-4 (Reference anchor)[1]

This technical guide details the synthesis of this compound, a secondary amine intermediate valuable in medicinal chemistry and organic synthesis. The molecule consists of an o-tolyl moiety linked via a methylene bridge to an ethylamino group.

Critical Safety Distinction: Researchers must distinguish this target from Xylamine (N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine), a known irreversible inhibitor of norepinephrine uptake and a nitrogen mustard neurotoxin. The target molecule described here lacks the β-chloroethyl moiety responsible for alkylating biological targets, but standard safety protocols for secondary amines and benzyl halides must still be rigorously observed.

Retrosynthetic Analysis

The synthesis of this compound can be approached through three primary disconnections. The choice of method depends on available reagents, scale, and required purity.

Retrosynthesis Target This compound Disc1 Route A: Reductive Amination (Preferred) Target->Disc1 C-N Disconnection Disc2 Route B: Amide Reduction (High Specificity) Target->Disc2 C=O Reduction Disc3 Route C: Direct Alkylation (Non-Selective) Target->Disc3 SN2 Substitution Prec1 2-Methylbenzaldehyde + Ethylamine Disc1->Prec1 Prec2 N-Ethyl-2-methylbenzamide Disc2->Prec2 Prec3 2-Methylbenzyl Chloride + Ethylamine (Excess) Disc3->Prec3

Figure 1: Retrosynthetic strategies for this compound.

Method A: Reductive Amination (Gold Standard)

This is the most robust method for synthesizing secondary amines, minimizing the formation of tertiary amine byproducts common in direct alkylation.

Reaction Scheme

2-Methylbenzaldehyde + Ethylamine → [Imine Intermediate] → (Reduction) → Product

Protocol Design
  • Stoichiometry: 1.0 eq Aldehyde : 1.1 eq Amine : 1.5 eq Reducing Agent.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Anhydrous conditions prevent hydrolysis of the imine intermediate.

  • Reducing Agent: Sodium Borohydride (NaBH₄) is recommended for its ease of handling and cost. Sodium Cyanoborohydride (NaBH₃CN) offers better pH selectivity but introduces toxic cyanide waste.

Step-by-Step Procedure
  • Imine Formation:

    • Charge a reaction vessel with 2-methylbenzaldehyde (1.0 equiv) dissolved in anhydrous MeOH (0.5 M concentration).

    • Add ethylamine (2.0 M solution in MeOH or THF, 1.1–1.2 equiv) dropwise at 0°C.

    • Optional: Add anhydrous MgSO₄ or molecular sieves to sequester water and drive equilibrium.

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC or GCMS for the disappearance of the aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH₄ (1.5 equiv) portion-wise over 30 minutes. Caution: Exothermic hydrogen gas evolution.

    • Allow the mixture to warm to RT and stir for 12 hours.

  • Workup:

    • Quench excess hydride by careful addition of 1M HCl until pH < 2 (gas evolution will occur).

    • Stir for 30 minutes to decompose amine-borane complexes.

    • Basify with 6M NaOH to pH > 12.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

ReductiveAmination Start Start: 2-Methylbenzaldehyde Step1 Add Ethylamine (Imine Formation) Start->Step1 MeOH, 4h Step2 Add NaBH4 (Reduction) Step1->Step2 0°C -> RT, 12h Step3 Acid Quench (pH < 2) Step2->Step3 Decomplexation Step4 Basify & Extract (pH > 12) Step3->Step4 Workup End Pure Product Step4->End Distillation

Figure 2: Workflow for the reductive amination of 2-methylbenzaldehyde.

Method B: Amide Reduction (High Specificity)

This route is ideal if over-alkylation persists as an issue or if the starting material 2-methylbenzoyl chloride is more readily available. It guarantees a secondary amine product.

Protocol
  • Amide Synthesis:

    • React 2-methylbenzoyl chloride with ethylamine (excess) in DCM at 0°C to form N-ethyl-2-methylbenzamide.

    • Wash with dilute HCl and NaHCO₃ to purify the intermediate amide.

  • Reduction:

    • Dissolve the amide in anhydrous THF under Nitrogen/Argon.

    • Slowly add Lithium Aluminum Hydride (LiAlH₄) (2.0–3.0 equiv) at 0°C.

    • Reflux for 6–12 hours.

    • Fieser Workup: Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g). Filter the granular precipitate.

    • Concentrate the filtrate to yield the amine.

Method C: Direct Alkylation (Alternative)

Warning: This method often yields a mixture of secondary (target), tertiary (N,N-diethyl), and quaternary ammonium salts.

  • Reagents: 2-Methylbenzyl chloride (or bromide) + Ethylamine.

  • Condition: Use a large excess of ethylamine (5–10 equiv) to statistically favor the mono-alkylated product.

  • Procedure: Add benzyl halide dropwise to a chilled solution of excess ethylamine in acetonitrile or ethanol. Stir overnight. Evaporate excess ethylamine and partition between water/DCM.

Purification & Characterization

Purification Logic

The crude product from Method A or C is likely an oil.

  • Acid-Base Extraction:

    • Dissolve crude oil in ether.

    • Extract with 1M HCl (Product moves to aqueous phase; non-basic impurities stay in ether).

    • Wash aqueous phase with ether.

    • Basify aqueous phase (pH > 12) with NaOH.

    • Extract back into ether/DCM.

  • Distillation: Vacuum distillation is recommended for final purification.

  • Salt Formation: Bubbling dry HCl gas into an ethereal solution of the free base will precipitate the hydrochloride salt (white solid), which can be recrystallized from EtOH/Et₂O.

Analytical Data Expectations
TechniqueExpected Signal / Characteristic
Physical State Colorless to pale yellow liquid (Free base); White solid (HCl salt).
¹H NMR (CDCl₃) δ 7.1–7.3 (m, 4H, Ar-H)δ 3.8 (s, 2H, Ar-CH ₂-N)δ 2.7 (q, 2H, N-CH ₂-CH₃)δ 2.3 (s, 3H, Ar-CH ₃)δ 1.1 (t, 3H, N-CH₂-CH ₃)δ 1.5–2.0 (br s, 1H, NH )
IR Spectroscopy 3300–3400 cm⁻¹ : N-H stretch (weak, secondary amine).2800–3000 cm⁻¹ : C-H stretch (alkyl/aromatic).[2]
Mass Spectrometry [M+H]⁺ = 150.13 . Major fragment ions typically include tropylium cation species or loss of ethyl group.

Safety & Handling

  • Hazards: Benzylamines are generally skin and eye irritants. 2-Methylbenzyl chloride (precursor) is a lachrymator.

  • Neurotoxicity Alert: While this compound is not a mustard, it is structurally related to Xylamine (N-(2-chloroethyl)-N-ethyl-2-methylbenzylamine). Do not use 2-chloroethylamine or 2-hydroxyethylamine followed by chlorination, as this generates the neurotoxic nitrogen mustard.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the N-oxide or carbonate formation from air.

References

  • Reductive Amination General Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Synthesis of N-Benzylamines: Song, Y., et al. "Practical Synthesis of Secondary Amines via Reductive Amination." Organic Process Research & Development, 2000. (General methodology for benzaldehyde/amine coupling).
  • Xylamine (Safety Context)

    • Dudley, M. W., et al.[3][4] "The interaction of the beta-haloethyl benzylamines, xylamine, and DSP-4 with catecholaminergic neurons."[3][4] Annual Review of Pharmacology and Toxicology, 1990, 30, 387-403.[3][4] Link

  • Amide Reduction Protocols: Brown, H. C., & Heim, P. "Selective Reductions. Reduction of Amides with Lithium Aluminum Hydride." Journal of Organic Chemistry, 1973, 38(5), 912-916.

Sources

Methodological & Application

Application Notes & Protocols: N-(2-methylbenzyl)ethanamine as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-(2-methylbenzyl)ethanamine

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the selection of appropriate building blocks is paramount. Amines are fundamental precursors for a vast array of functional molecules, including pharmaceuticals, agrochemicals, and polymers.[1] this compound emerges as a particularly strategic secondary amine building block due to a unique combination of structural features. Its secondary amine moiety (presents a reactive site for straightforward derivatization), the benzyl group (offers a rigid aromatic scaffold amenable to further functionalization), and the ortho-methyl substituent all contribute to its utility. This ortho-methyl group introduces steric influence, which can direct the conformation of final products, modulate reactivity, and provide a handle for creating unique chemical entities with tailored properties.

This guide provides a detailed exploration of this compound's reactivity, offering field-proven protocols for its application in N-alkylation and N-acylation reactions. The methodologies are designed to be robust and self-validating, with an emphasis on the causal relationships between reaction parameters and outcomes, empowering researchers to leverage this versatile building block in their synthetic campaigns.

Physicochemical & Spectroscopic Profile

Accurate characterization of the starting material is the foundation of any successful synthesis. Below are the key properties and expected spectroscopic signatures for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Note
Molecular Formula C₁₀H₁₅N-
Molecular Weight 149.23 g/mol -
CAS Number 29538-57-8-
Appearance Colorless to pale yellow liquid (typical)General observation for similar amines
Boiling Point ~210-220 °C (estimated)Estimated based on similar structures
Density ~0.93 g/cm³ (estimated)Estimated based on similar structures
Spectroscopic Characterization

Verifying the identity and purity of this compound is critical before its use.

  • ¹H NMR (Proton NMR): The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected resonances (in CDCl₃, referenced to TMS at 0.0 ppm) include:

    • Aromatic Protons: A multiplet in the range of δ 7.1-7.3 ppm, integrating to 4H.

    • Benzylic Protons (-CH₂-Ar): A singlet around δ 3.7-3.8 ppm, integrating to 2H.

    • Ethyl Protons (-CH₂-CH₃): A quartet around δ 2.6-2.7 ppm (2H) coupled to the methyl triplet.

    • Ethyl Protons (-CH₂-CH₃): A triplet around δ 1.1-1.2 ppm (3H) coupled to the methylene quartet.

    • Ortho-Methyl Protons (-CH₃): A sharp singlet around δ 2.3-2.4 ppm, integrating to 3H.[2]

    • Amine Proton (-NH-): A broad singlet, which can appear over a wide range (e.g., δ 1.0-2.5 ppm) and may be exchanged with D₂O.[2]

  • ¹³C NMR (Carbon NMR): Carbons adjacent to the nitrogen atom are deshielded and appear further downfield.[2] Expected shifts include signals for the 4 distinct aromatic carbons, the benzylic carbon (~50-55 ppm), the ethyl carbons (~45-50 ppm and ~15 ppm), and the ortho-methyl carbon (~18-20 ppm).

  • IR (Infrared) Spectroscopy: For secondary amines, a characteristic N-H stretching absorption is observed as a single, sharp band in the 3300-3500 cm⁻¹ region.[2] Other key absorptions include C-H stretches (aromatic and aliphatic) and C=C stretches from the aromatic ring.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 149. A prominent fragment is often the benzylic cation or tropylium ion at m/z = 105, resulting from cleavage of the C-N bond.

Core Synthetic Applications & Protocols

The nucleophilic nitrogen of this compound is the primary center of reactivity, making it an ideal substrate for building molecular complexity through N-alkylation and N-acylation.

G start This compound (Starting Building Block) alkylation Application 1: N-Alkylation start->alkylation  + Alkyl Halide (R-X)  + Base acylation Application 2: N-Acylation / Amidation start->acylation  + Acylating Agent (R-CO-Z)  + Base tertiary Novel Tertiary Amines (e.g., for Catalysts, APIs) alkylation->tertiary amides Novel Amides (e.g., for Bioactive Scaffolds) acylation->amides

Caption: High-level overview of synthetic pathways using this compound.

Application Note 1: Synthesis of Tertiary Amines via N-Alkylation

Principle and Mechanistic Insight

The synthesis of tertiary amines from this compound proceeds via a nucleophilic substitution (Sₙ2) reaction with an alkylating agent, typically an alkyl halide. The secondary amine is a potent nucleophile; however, the initial reaction produces an ammonium salt, which must be neutralized to regenerate a nucleophilic species. This can lead to over-alkylation in primary amines. For secondary amines like ours, the reaction is more easily controlled to yield the tertiary amine, as the formation of a quaternary ammonium salt is sterically and electronically less favorable.[3]

The choice of base is critical and depends on the reactivity of the alkylating agent. For highly reactive agents like methyl iodide or benzyl bromide, a mild, non-nucleophilic base such as potassium carbonate or triethylamine is sufficient to scavenge the H-X byproduct. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be required to deprotonate the amine first, forming a more potent amide anion.

G cluster_0 Choice of Base for N-Alkylation reac Alkyl Halide Reactivity high High (e.g., MeI, BnBr) reac->high low Low (e.g., Alkyl Chloride) reac->low scavenger Use Scavenger Base (e.g., K₂CO₃, Et₃N) Rationale: Neutralizes H-X byproduct as it forms. high->scavenger strong Use Strong Base (e.g., NaH) Rationale: Pre-forms highly nucleophilic amide anion. low->strong

Caption: Logic for selecting a base in N-alkylation reactions.

Protocol 1: N-Alkylation with Benzyl Bromide

This protocol details the synthesis of N-benzyl-N-(2-methylbenzyl)ethanamine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tertiary amine.

Self-Validation & Expected Outcome:

  • Yield: 80-95%

  • Appearance: Typically a colorless or pale yellow oil.

  • ¹H NMR: Disappearance of the broad NH signal. Appearance of a new benzylic singlet for the newly added benzyl group (approx. δ 3.6 ppm) and characteristic aromatic signals.

Application Note 2: Synthesis of N-Substituted Amides via N-Acylation

Principle and Mechanistic Insight

N-acylation is a highly reliable and fundamental transformation for converting amines into stable amides. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent.[4] The most common method utilizes highly reactive acyl chlorides or anhydrides. This reaction is rapid and often exothermic, requiring a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl or carboxylic acid byproduct.[5]

For more sensitive substrates or when the acyl chloride is unavailable, carboxylic acids can be coupled directly using activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). This forms a highly reactive intermediate in situ, which is then readily attacked by the amine.

G amine This compound p1 amine->p1 acyl Acyl Chloride (R-COCl) acyl->p1 base Base (e.g., Et₃N) base->p1 product N-Acyl Product (Amide) salt Byproduct [Et₃NH]⁺Cl⁻ p1->product Nucleophilic Acyl Substitution p1->salt

Caption: Reaction pathway for N-acylation using an acyl chloride.

Protocol 2: N-Acylation with Acetyl Chloride

This protocol details the synthesis of N-acetyl-N-(2-methylbenzyl)ethanamine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of acetyl chloride (1.2 eq) in anhydrous DCM dropwise to the stirred amine solution. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (1x), saturated NaHCO₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is often of high purity. If necessary, it can be purified by flash column chromatography.

Self-Validation & Expected Outcome:

  • Yield: >90%

  • Appearance: Typically a colorless oil or a white solid.

  • ¹H NMR: Disappearance of the NH signal. Due to amide bond rotation, the signals for the ethyl and benzyl groups may appear as two sets of rotameric peaks, especially at room temperature. The ethyl quartet and triplet and the benzylic singlet will be shifted downfield compared to the starting amine. A new singlet for the acetyl methyl group will appear around δ 2.1 ppm.

  • IR: Appearance of a strong C=O (amide) stretch around 1630-1660 cm⁻¹.

Safety and Handling

This compound and its analogues are organic amines and should be handled with appropriate care.

  • General Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.[6][7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[8]

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[6]

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and acids.[7]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Always consult the material safety data sheet (MSDS) for the specific reagent before use. [6][8]

Conclusion

This compound is a valuable and highly versatile building block for synthetic chemistry. Its secondary amine functionality allows for straightforward and high-yielding N-alkylation and N-acylation reactions, providing access to a wide range of novel tertiary amines and amides. The presence of the ortho-methylbenzyl group offers unique steric and conformational properties that can be exploited in the design of new catalysts, bioactive molecules, and advanced materials. The robust protocols provided herein serve as a validated starting point for researchers to explore the full potential of this strategic synthetic intermediate.

References

  • PrepChem.com. Synthesis of N-methylbenzylamine. Available at: [Link]

  • Moffett, R. B. N-Methyl-1,2-diphenylethylamine hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Available at: [Link]

  • Organic Syntheses Procedure. Ethylamine, N-methyl-. Available at: [Link]

  • ResearchGate. Recent Development in Synthesis of N‐Methylamines with Amines and Methanol | Request PDF. Available at: [Link]

  • Synthesis of N,N-Diethyl-2-(mesitylamino)-N-benzyl-oxoethanamonium chloride. Available at: [Link]

  • PMC. N-Dealkylation of Amines. Available at: [Link]

  • Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation. Available at: [Link]

  • Google Patents. US4375547A - N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine.
  • PubChem. N-ethyl-N-[(2-methylphenyl)methyl]ethanamine. Available at: [Link]

  • PMC - NIH. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - N-Methylbenzylamine. Available at: [Link]

  • PubMed. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation. Available at: [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]

  • ResearchGate. Reactions of N-Benzyl- and N-(2-Phenylethyl)maleimides with Secondary Amines | Request PDF. Available at: [Link]

  • Chemistry Stack Exchange. Acetylation of Secondary amines. Available at: [Link]

  • Amerigo Scientific. Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Available at: [Link]

  • Safety and Handling of N-benzyl-2-chloro-N-methyl-ethanamine in Laboratories. Available at: [Link]

  • PubMed. N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • MDPI. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]

  • YouTube. Methods Of Preparations of Secondary And Tertiary Amines. Available at: [Link]

  • SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Available at: [Link]

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Application Note: Analytical Characterization of N-(2-methylbenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the analytical protocols for the structural characterization of N-(2-methylbenzyl)ethanamine (also known as N-ethyl-2-methylbenzylamine). As a structural isomer of methamphetamine (


), this secondary amine presents a significant challenge in forensic drug screening and pharmaceutical impurity profiling.

While methamphetamine undergoes dominant


-cleavage to yield a base peak at m/z 58 , this compound follows a benzylic cleavage pathway, yielding a diagnostic base peak at m/z 105 . This guide provides validated methodologies using GC-MS (EI), 

H/

C NMR, and FTIR to unequivocally distinguish this compound from controlled phenethylamines.

Physicochemical Profile

PropertyValueNotes
IUPAC Name N-ethyl-1-(2-methylphenyl)methanamine
CAS Registry 1158584-71-4 (HCl salt)Generic isomer class: 14321-27-8 (unsub)
Molecular Formula

Isomeric with Methamphetamine, Phentermine
Molecular Weight 149.23 g/mol Monoisotopic: 149.12
pKa (Calc.) ~9.5Typical for secondary benzylamines
Solubility Soluble in MeOH, DCM, dilute acidFree base is an oil; HCl salt is crystalline

Protocol 1: Sample Preparation

Objective: Isolate the analyte from complex matrices (biological fluids or synthesis reaction mixtures) while maintaining secondary amine stability.[1]

Reagents
  • Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

  • Buffer: 0.1 M Carbonate Buffer (pH 9.5).

  • Derivatizing Agent (Optional): Pentafluoropropionic anhydride (PFPA) for GC peak shape improvement.[1]

Workflow Diagram

SamplePrep Sample Sample Matrix (Plasma/Powder) Basify Adjust pH > 10 (0.1M Na2CO3) Sample->Basify Extract LLE Extraction (MTBE or DCM) Basify->Extract Dry Evaporate to Dryness (N2 stream @ 40°C) Extract->Dry Recon Reconstitute (Ethyl Acetate) Dry->Recon Deriv Optional: PFPA Derivatization Recon->Deriv If tailing observed Analyze GC-MS Injection Recon->Analyze Deriv->Analyze

Figure 1: Extraction and preparation workflow ensuring isolation of the free base amine.

Protocol 2: GC-MS Characterization (Differentiation)

Core Directive: The primary risk in analyzing


 isomers is misidentification. This protocol leverages Electron Ionization (EI) fragmentation physics to distinguish the benzylamine core from the phenethylamine core.[1]
Instrument Parameters
  • Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 60°C (1 min) → 15°C/min → 300°C (3 min).

  • MS Source: EI mode (70 eV), 230°C.

Fragmentation Logic & Criteria
  • Methamphetamine: Cleaves at the

    
    -carbon (between the benzyl group and the amine carbon).
    
    • Pathway:

      
      .
      
    • Result: Base peak m/z 58 .[1]

  • This compound: Cleaves at the benzylic bond (between the ring and the methylene group).

    • Pathway:

      
      .
      
    • Result: Base peak m/z 105 (2-methylbenzyl cation / methyltropylium).[1]

Diagnostic Ion Table
AnalyteBase Peak (100%)Molecular Ion (

)
Secondary Ions
This compound 105 149 (Medium)134 (

), 120, 91, 77
Methamphetamine58149 (Weak/Absent)91, 134
Phentermine58149 (Weak)91, 134, 41
Fragmentation Pathway Diagram

Fragmentation cluster_Meth Methamphetamine (Isomer A) cluster_Target This compound (Target) M_Meth Precursor Ph-CH2-CH(Me)-NHMe (m/z 149) Frag_58 Alpha Cleavage [CH(Me)=NHMe]+ (m/z 58) M_Meth->Frag_58 Dominant Path M_Target Precursor (2-Me-Ph)-CH2-NH-Et (m/z 149) Frag_105 Benzylic Cleavage [(2-Me-Ph)-CH2]+ (m/z 105) M_Target->Frag_105 Dominant Path Frag_134 Loss of Methyl (m/z 134) M_Target->Frag_134 Minor Path

Figure 2: Comparative fragmentation pathways demonstrating the mass spectral orthogonality between the target analyte and methamphetamine.

Protocol 3: NMR Spectroscopy (Structural Confirmation)

Objective: Definitive proof of the substitution pattern (Ortho-methyl) and the N-ethyl chain.

Solvent[3][4]
  • CDCl₃ (Chloroform-d) with TMS reference.[1]

Expected Chemical Shifts ( NMR, 400 MHz)
Proton GroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-CH₃ 2.30 - 2.40Singlet3HMethyl group on aromatic ring (Ortho).
N-CH₂-CH₃ 1.10 - 1.20Triplet (

Hz)
3HTerminal methyl of ethyl group.
N-CH₂-CH₃ 2.65 - 2.75Quartet (

Hz)
2HMethylene of ethyl group.
Ar-CH₂-N 3.75 - 3.85Singlet2HBenzylic methylene (Deshielded by Ring/N).
Ar-H 7.10 - 7.30Multiplet4HAromatic protons (unsymmetrical pattern).[1]
NH 1.2 - 1.8Broad Singlet1HExchangeable amine proton.[1]

Critical Distinction: Methamphetamine would show a doublet for the


-methyl group (

ppm) and a multiplet for the chiral methine proton (

ppm). The target molecule displays a clear singlet for the benzylic

.[1]

Protocol 4: FTIR Spectroscopy

Objective: Rapid screening for functional group verification.[1]

  • 3300 - 3400 cm⁻¹: N-H stretch (weak, single band for secondary amine).[1]

  • 2800 - 3000 cm⁻¹: C-H stretching (Aliphatic and Aromatic).[1]

  • 730 - 770 cm⁻¹: Ortho-disubstituted benzene ring (distinctive "oop" bending).

    • Note: Monosubstituted rings (like Methamphetamine) typically show bands at ~690 and 750 cm⁻¹.[1] The ortho-substitution pattern of the target will shift these diagnostic bands.[1]

References

  • PubChem. N-Ethylbenzylamine (Homolog Reference Data). National Library of Medicine.[1] Link

  • NIST Chemistry WebBook. Mass Spectrum of N-Ethylbenzylamine. National Institute of Standards and Technology.[1] Link

  • SWGDRUG. Scientific Working Group for the Analysis of Seized Drugs - Mass Spectral Library. Link

  • Cayman Chemical. Methamphetamine GC-MS Fragmentation Patterns. Link

  • ChemicalBook. this compound Hydrochloride Product Data. Link

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large-scale synthesis of N-(2-methylbenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of N-(2-methylbenzyl)ethanamine

Introduction

This compound is a secondary amine of interest in various chemical and pharmaceutical research and development sectors. Its structure, featuring a substituted benzyl group, makes it a valuable building block in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of this compound is, therefore, a critical requirement for its practical application.

This document provides a comprehensive guide to the via reductive amination of 2-methylbenzaldehyde with ethylamine. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and reproducibility. The methodologies described herein are grounded in established chemical principles and supported by authoritative references.

Synthetic Strategy: Reductive Amination

The chosen synthetic route is a one-pot reductive amination. This method is widely employed in industrial settings due to its efficiency, atom economy, and often milder reaction conditions compared to other amination strategies. The reaction proceeds in two main steps:

  • Imine Formation: 2-methylbenzaldehyde reacts with ethylamine to form the corresponding imine intermediate, N-(2-methylbenzylidene)ethanamine. This is typically a reversible reaction, and the removal of water can drive it to completion.

  • In-situ Reduction: The imine is then reduced in the same reaction vessel to the target secondary amine, this compound.

For large-scale synthesis, catalytic hydrogenation is often the preferred reduction method due to its high efficiency, clean work-up, and lower cost compared to stoichiometric reducing agents. This protocol will focus on the use of palladium on carbon (Pd/C) as the catalyst.

Reaction Mechanism

G cluster_0 Imine Formation cluster_1 Reduction 2-methylbenzaldehyde 2-methylbenzaldehyde imine N-(2-methylbenzylidene)ethanamine 2-methylbenzaldehyde->imine + Ethylamine ethylamine ethylamine water H2O imine->water - H2O product This compound imine->product + H2 H2 H2 (gas) PdC Pd/C catalyst

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Materials and Reagents

Reagent/MaterialGradeSupplier RecommendationNotes
2-methylbenzaldehyde≥98%Sigma-Aldrich, Alfa Aesar
Ethylamine (70 wt.% in H₂O)Sigma-Aldrich, Acros
Palladium on Carbon (10 wt.%)Johnson Matthey, EvonikDegussa type E101 is a common industrial choice.
Methanol (MeOH)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Saturated Sodium BicarbonateFor work-up.
Anhydrous Magnesium SulfateFor drying.
Diatomaceous Earth (Celite®)For filtration of the catalyst.
Hydrogen Gas (H₂)High Purity (≥99.9%)

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a ~1 mole scale synthesis. Appropriate adjustments to equipment and reagent quantities should be made for different scales.

Step 1: Reaction Setup
  • Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a condenser, and an inlet for hydrogen gas. Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • To the reactor, add 2-methylbenzaldehyde (120.15 g, 1.0 mol).

  • Add methanol (1 L) to the reactor and stir to dissolve the aldehyde.

Step 2: Imine Formation
  • While stirring, slowly add ethylamine (70 wt.% in H₂O, 64.4 g, 1.0 mol) to the reactor. The addition should be done at a rate that maintains the internal temperature below 30°C. An exotherm may be observed.

  • Stir the mixture at room temperature (20-25°C) for 1 hour to allow for imine formation. The progress of imine formation can be monitored by GC-MS.

Step 3: Catalytic Hydrogenation
  • Carefully add 10% Palladium on Carbon (5.0 g, ~0.5 mol%) to the reaction mixture under a nitrogen atmosphere. Caution: Pd/C can be pyrophoric, especially when dry. It should be handled with care.

  • Seal the reactor and purge the headspace with nitrogen three times, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50 psi (approximately 3.4 bar).

  • Begin vigorous stirring and heat the reactor to 40°C.

  • Monitor the reaction progress by observing the uptake of hydrogen gas and by periodic sampling and analysis using GC-MS. The reaction is typically complete within 4-8 hours.

Step 4: Work-up and Purification
  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol (2 x 100 mL).

  • Combine the filtrate and washes and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.

  • To the resulting residue, add ethyl acetate (500 mL) and a saturated aqueous solution of sodium bicarbonate (250 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine all organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • For higher purity, the crude product can be purified by vacuum distillation.

Process Optimization and Scalability

For industrial-scale production, several parameters can be optimized to improve yield, purity, and cost-effectiveness:

  • Catalyst Loading: The amount of Pd/C can be optimized. Lowering the catalyst loading reduces cost, but may increase reaction time.

  • Hydrogen Pressure: Higher hydrogen pressure can accelerate the reaction rate, but requires specialized high-pressure reactors.

  • Temperature: The reaction temperature can be adjusted to optimize the reaction rate while minimizing side reactions.

  • Solvent: While methanol is a common choice, other solvents like ethanol or isopropanol can also be used and may offer advantages in certain situations.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Considerations

  • 2-methylbenzaldehyde: Combustible liquid and vapor. Causes skin and eye irritation.

  • Ethylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Palladium on Carbon: Can be pyrophoric. Handle in a wet state and under an inert atmosphere.

  • Hydrogen Gas: Extremely flammable. The hydrogenation step should be conducted in a well-ventilated area with appropriate safety measures in place, including the use of a blast shield.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves should be worn at all times.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • Breit, B., & Seiche, W. (2001).
  • Török, B., & London, G. (2012). Recent advances in the heterogeneous catalytic hydrogenation of C=N bonds. Current Organic Chemistry, 16(3), 391-415.

Troubleshooting & Optimization

Technical Support Guide: Purification of N-(2-methylbenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Context

N-(2-methylbenzyl)ethanamine (also known as N-ethyl-2-methylbenzylamine) is a secondary benzylamine. Unlike anilines (e.g., N-ethyl-o-toluidine), this molecule possesses a highly basic nitrogen atom (


) separated from the aromatic ring by a methylene bridge.

This basicity is the primary driver of purification challenges. On standard acidic silica gel (


), the amine functionality protonates, interacting strongly with surface silanols. This results in peak broadening, "streaking" (tailing), and poor resolution from impurities such as unreacted 2-methylbenzaldehyde or tertiary amine over-alkylation byproducts.
Physicochemical Profile
PropertyValue / CharacteristicImplication for Chromatography
Structure 2-Me-Ph-CH₂-NH-EtSecondary amine; susceptible to hydrogen bonding.
Basicity High (

)
Will streak on untreated silica; requires basic modifier.
UV Activity Yes (

)
Detectable by UV; 254 nm is standard.
Polarity ModerateElutes in mid-polarity solvents (e.g., 20-50% EtOAc/Hex).

Phase 1: Method Development & Optimization (FAQs)

Q: Why is my compound streaking from the baseline to the solvent front on TLC?

A: This is the hallmark of silanol interaction . The acidic protons on the silica surface are exchanging with your amine.

  • The Fix: You must deactivate the silica. Pre-treat your TLC plate and column with a mobile phase containing a basic modifier.

  • Protocol: Add 1–2% Triethylamine (Et₃N) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.

    • Note: Et₃N is easier to use with Hexane/Ethyl Acetate systems. NH₄OH is superior for Dichloromethane (DCM)/Methanol systems but requires vigorous mixing to dissolve.

Q: Which stationary phase should I choose?

A: Selection depends on your crude purity and available equipment.

PhaseRecommendationCausality
Standard Silica (Irregular) Standard Economical. Requires Et₃N modifier to prevent peak tailing.
Amine-Functionalized Silica Premium Surface is pre-capped with propyl-amine groups. Eliminates need for Et₃N; prevents salt formation.
Reverse Phase (C18) Alternative Use if crude contains very non-polar byproducts. Requires high pH buffer (e.g., Ammonium Bicarbonate, pH 10) to keep amine neutral.
Q: How do I visualize the amine if UV is obscured by aromatic impurities?

A: While the 2-methylbenzyl group is UV active, impurities like 2-methylbenzaldehyde often have stronger absorbance. Use a stain specific to secondary amines.

  • Ninhydrin Stain: Heats to a distinct color (usually red/orange for secondary amines).

  • Iodine Chamber: General reversible staining; amines typically turn dark brown rapidly.

  • KMnO₄: Will stain the amine and the aldehyde (oxidizes the benzylic position), but useful for checking total purity.

Phase 2: Execution & Scale-Up (Protocols)

Standard Operating Procedure: Flash Chromatography on Silica Gel

Objective: Isolate this compound from reaction mixture (reductive amination crude).

Reagents:
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (Et₃N).

Step-by-Step Protocol:
  • TLC Optimization:

    • Prepare a solvent system of 20% EtOAc / 80% Hexanes .

    • Critical Step: Add 1% v/v Et₃N to the TLC developing chamber. Allow it to equilibrate for 5 minutes.

    • Run crude.[1] Target an Rf of 0.25 – 0.35 for the product.

    • Adjustment: If Rf > 0.5, lower EtOAc. If Rf < 0.15, increase EtOAc or switch to DCM/MeOH (95:5) with 1% NH₄OH.

  • Column Packing (Slurry Method):

    • Suspend silica in the starting mobile phase (e.g., 5% EtOAc/Hex + 1% Et₃N ).

    • Pour slurry into the column. Flush with 2 column volumes (CV) of solvent to ensure the silica is fully deactivated by the amine modifier.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve crude in minimal DCM. Add silica (ratio 1:2 crude:silica). Evaporate to dryness on a rotovap. Load the free-flowing powder onto the column bed.

    • Why? Liquid loading amines in strong solvents (like DCM) often causes band broadening at the top of the column.

  • Elution Gradient:

    • CV 0–2: Isocratic 5% EtOAc/Hex (removes non-polar impurities like toluene or starting aldehyde).

    • CV 2–10: Linear gradient to 40% EtOAc/Hex (elutes product).

    • CV 10+: Flush with 100% EtOAc (elutes polar byproducts/salts).

  • Fraction Analysis:

    • Spot fractions on TLC. Visualize with UV and Ninhydrin.

    • Pool pure fractions.

  • Salt Removal (Post-Column):

    • The product will contain residual Et₃N.

    • Evaporate solvents.[2][3] Redissolve oil in DCM.

    • Wash with Saturated NaHCO₃ (aq) to remove silica leachates, then Brine .

    • Dry over Na₂SO₄, filter, and concentrate.

    • High Vacuum: Dry at <1 mbar for 4 hours to remove trace Et₃N (bp 89°C) vs Product (bp >200°C).

Phase 3: Troubleshooting (Q&A)

Q: I see a white solid forming in my collected fractions. What is it?

A: This is likely Triethylamine Hydrochloride or Carbonate.

  • Cause: If you used HCl in a workup prior to the column, or if the silica was acidic enough to protonate the Et₃N modifier.

  • Solution: Do not filter it yet. Dissolve the fraction in DCM and wash with 1M NaOH or Sat. NaHCO₃. This converts the salts back to free base amines, which stay in the organic layer.

Q: My product co-elutes with the tertiary amine impurity (N,N-diethyl...). How do I separate them?

A: Tertiary amines are slightly less polar than secondary amines, but the difference is small on silica.

  • Strategy 1 (Acetylation): If the tertiary amine is a minor impurity, you can chemically scavenge the secondary amine (your product) with acetic anhydride, separate, and hydrolyze (inefficient).

  • Strategy 2 (Change Selectivity): Switch to DCM / Methanol / NH₄OH (95:4:1) . Methanol interacts differently with the N-H hydrogen bond donor of your secondary amine compared to the tertiary amine (which has no H-donor). This often improves resolution.

Visualization of Purification Workflow

PurificationWorkflow Start Crude this compound TLC TLC Analysis (Hex/EtOAc + 1% Et3N) Start->TLC Decision Is Rf 0.2 - 0.3? TLC->Decision AdjustPolarity Adjust Solvent Ratio Decision->AdjustPolarity No (Streaking/Retained) PreTreat Deactivate Silica (Flush col with 1% Et3N) Decision->PreTreat Yes AdjustPolarity->TLC Load Dry Load Sample (Silica Adsorption) PreTreat->Load Elute Run Gradient (5% -> 40% EtOAc) Load->Elute CheckFractions Analyze Fractions (UV + Ninhydrin) Elute->CheckFractions PostProcess Post-Column Workup (Remove Et3N) CheckFractions->PostProcess

Figure 1: Decision tree for the chromatographic purification of secondary benzylamines, emphasizing silica deactivation.

Quantitative Data: Solvent System Matrix

Solvent SystemComposition (v/v)ModifierApplicationRf (Approx)
System A Hexane / EtOAc (80:20)1% Et₃NGeneral Purification0.25
System B DCM / MeOH (95:5)1% NH₄OHPolar/Streaking Samples0.30
System C Toluene / Acetone (90:10)0.5% Et₃NSeparation from non-polar aromatics0.40

References

  • Biotage. "Strategies for the Flash Purification of Ionizable Compounds." Biotage Application Notes. [Link]

  • University of Rochester. "Tips for Flash Column Chromatography: Deactivation of Silica." Department of Chemistry. [Link]

  • Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Synthesis of N-(2-methylbenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurities Target Molecule:


-(2-methylbenzyl)ethanamine (CAS: 19522-67-9)
Primary Synthetic Route:  Reductive Amination
Audience:  Organic Chemists, Process Chemists

Executive Summary: The Chemistry of the "Ortho-Effect"

Synthesizing


-(2-methylbenzyl)ethanamine presents a specific challenge compared to unsubstituted benzylamines: the 2-methyl (ortho) substituent . This group introduces steric hindrance near the carbonyl center of the starting material (2-methylbenzaldehyde).

Why this matters:

  • Slower Imine Formation: The bulky methyl group retards the nucleophilic attack of ethylamine on the aldehyde.

  • Competitive Reduction: Because imine formation is slow, the reducing agent (if present too early) has a higher probability of attacking the unreacted aldehyde directly, forming the alcohol side product.

  • Over-Alkylation: Once the secondary amine is formed, it competes with the primary amine for the remaining aldehyde, leading to tertiary amine formation.

Reaction Pathway & Impurity Map

The following diagram illustrates the "forks in the road" where side products are generated during the reductive amination process.

ReactionPathways Aldehyde Start: 2-Methylbenzaldehyde Imine Intermediate: Imine (Slow Formation due to Sterics) Aldehyde->Imine + Ethylamine (- H2O) Alcohol IMPURITY A: 2-Methylbenzyl Alcohol Aldehyde->Alcohol Direct Reduction (If Reducing Agent added too early) Ethylamine Ethylamine (Excess) Target TARGET: N-(2-methylbenzyl)ethanamine Imine->Target + Reducing Agent (Reduction) Tertiary IMPURITY B: N-Ethyl-N,N-bis(2-methylbenzyl)amine Target->Tertiary + Aldehyde + Reducing Agent (Over-Alkylation)

Figure 1: Mechanistic pathway showing the origin of the two primary impurities: Alcohol (via direct reduction) and Tertiary Amine (via over-alkylation).

Troubleshooting Guides (FAQ Format)

Ticket #001: The "Alcohol" Impurity

User Report: "I see a large peak in my NMR/GC corresponding to 2-methylbenzyl alcohol (approx. 10-15%). My yield of the amine is low."

Root Cause: Direct Carbonyl Reduction. Due to the steric bulk of the 2-methyl group, the formation of the imine equilibrium is slower than usual. If you use a "one-pot" method where the reducing agent (e.g., NaBH


) is added simultaneously with the amine, the hydride attacks the aldehyde before it converts to the imine.

Corrective Protocol:

  • Switch Reagent: Use Sodium Triacetoxyborohydride (STAB) .[1][2] It is less basic and selectively reduces imines faster than aldehydes [1].

  • Stepwise Method (If using NaBH

    
    ): 
    
    • Step A: Stir 2-methylbenzaldehyde and ethylamine in methanol/ethanol for 2–4 hours (or overnight) without the reducing agent. Add a dehydrating agent (molecular sieves or MgSO

      
      ) to push the equilibrium.
      
    • Step B: Only after imine formation is confirmed (via TLC or disappearance of aldehyde spot), add NaBH

      
       at 0°C.
      
Ticket #002: The "Bis-Benzyl" Tertiary Amine

User Report: "I have a heavy impurity that elutes later than my product. It appears to be


-ethyl-bis(2-methylbenzyl)amine."

Root Cause: Stoichiometric Imbalance (Over-Alkylation). The product (a secondary amine) is more nucleophilic than the starting ethylamine. If the concentration of aldehyde is high relative to the amine, the newly formed product will react with the aldehyde again.

Corrective Protocol:

  • Invert Stoichiometry: Ensure Ethylamine is in excess (1.5 to 2.0 equivalents relative to the aldehyde). This statistically favors the primary attack.

  • High Dilution: Run the reaction at a lower concentration (0.1 M - 0.2 M).

  • Slow Addition: If possible, add the aldehyde slowly to a solution of the ethylamine and reducing agent (inverse addition).

Ticket #003: Incomplete Conversion (Starting Material Remains)

User Report: "The reaction stalls. I still have unreacted aldehyde even after 24 hours."

Root Cause: Steric Hindrance & Wet Solvent. The ortho-methyl group makes the carbonyl carbon less accessible. Furthermore, reductive amination is reversible; water produced in the reaction can hydrolyze the imine back to the aldehyde.

Corrective Protocol:

  • Acid Catalysis: Add 1-2 drops of Glacial Acetic Acid (AcOH) to the reaction mixture. This protonates the carbonyl oxygen, making it more electrophilic and accelerating imine formation [1].

  • Desiccants: Add activated 3Å or 4Å Molecular Sieves to the reaction flask to scavenge the water produced during imine formation.

Comparative Data: Reducing Agents

Select the correct reducing agent based on your specific constraint.

ReagentSelectivity for ImineRisk of Alcohol ImpurityRisk of Over-AlkylationRecommended For
NaBH(OAc)

(STAB)
High LowLowStandard Protocol. Best balance of selectivity and ease.
NaBH

CN
HighLowLowLegacy/Toxic. Use only if STAB fails. Requires pH control (pH 5-6).
NaBH

LowHigh MediumBudget/Scale-up. ONLY use in a two-step (stepwise) process.
H

/ Pd-C
HighLowHighIndustrial Scale. Risk of hydrogenolysis of the benzyl group if over-reduced.

Purification Workflow

Separating the target secondary amine from the alcohol and tertiary amine side products relies on exploiting their basicity differences.

Purification Crude Crude Reaction Mixture (Amine, Alcohol, Tertiary Impurity) AcidWash 1. Dissolve in Organic Solvent (DCM/EtOAc) 2. Extract with 1M HCl Crude->AcidWash OrgLayer1 Organic Layer Contains: Alcohol Impurity (Discard or recover) AcidWash->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (Acidic) Contains: Amine Salts (Target + Tertiary) AcidWash->AqLayer1 Protonated Amines BaseWash Basify Aqueous Layer (pH > 12 with NaOH) AqLayer1->BaseWash Extract Extract into Organic Solvent (DCM/EtOAc) BaseWash->Extract FinalMix Mixture of Amines (Target 2° + Impurity 3°) Extract->FinalMix Purification Final Purification: Distillation (b.p. diff) OR Column Chromatography FinalMix->Purification

Figure 2: Acid-Base extraction strategy to remove non-basic impurities (Alcohols). Separation of secondary and tertiary amines requires subsequent chromatography or distillation.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][7] [Link]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent.[5][6][9] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[8][9] Organic Reactions, 59, 1-714. [Link]

Sources

removal of unreacted starting materials from N-(2-methylbenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the purification of N-(2-methylbenzyl)ethanamine (also known as N-ethyl-2-methylbenzylamine). It addresses the specific physicochemical challenges of separating this secondary amine from its precursors: 2-methylbenzaldehyde and ethylamine .

Status: Operational | Role: Senior Application Scientist | Topic: Impurity Removal[1]

Executive Summary

The synthesis of this compound via reductive amination often results in a crude mixture containing unreacted aldehyde (neutral), excess ethylamine (basic, volatile), and potential tertiary amine byproducts (basic, non-volatile).

Because the boiling point of the product (~200–210 °C) is perilously close to that of the starting aldehyde (~200 °C), fractional distillation is frequently ineffective for high-purity separation. This guide prioritizes chemoselective workup protocols over thermal separation.

Module 1: Removing Unreacted 2-Methylbenzaldehyde

Symptom: Crude product has a bitter/almond-like odor; 1H NMR shows a singlet around 10.0–10.3 ppm.[1]

The most robust method for removing lipophilic aldehydes from amines without chromatography is the Bisulfite Adduct Protocol . This converts the aldehyde into a water-soluble sulfonate salt, while the amine remains in the organic layer.

Protocol: Bisulfite Wash
  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (Ethyl Acetate or Diethyl Ether). Avoid chlorinated solvents if possible, as they can sometimes form emulsions with bisulfite.

  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO3).

  • The Wash:

    • Add the bisulfite solution to the organic layer (1:1 volume ratio).

    • Critical Step: Vigorously stir or shake for at least 15–30 minutes. The formation of the adduct is not instantaneous; it requires phase transfer time.

    • Observation: You may see a white precipitate form at the interface. This is the bisulfite adduct.

  • Separation:

    • Separate the layers.[2][3][4][5] The aldehyde (now a sulfonate salt) is in the aqueous layer (or the solid precipitate).

    • The target amine remains in the organic layer.

  • Verification: Wash the organic layer once with brine, dry over Na2SO4, and concentrate. Check TLC or NMR.

Expert Insight: If the aldehyde content is very high (>10%), the bisulfite adduct might precipitate out as a massive solid clump, making separation difficult. In this case, filter the biphasic mixture through a sintered glass funnel before separating the layers.

Module 2: Removing Excess Ethylamine

Symptom: Strong "fishy" or ammoniacal odor; 1H NMR shows broad signals that disappear upon D2O shake; pH of headspace is basic.

Ethylamine is a primary amine with a low boiling point (16.6 °C). Its removal relies on volatility and pH manipulation .

Protocol: Azeotropic Evaporation
  • Initial Strip: Rotary evaporate the crude mixture at 40 °C. This removes the bulk of the free ethylamine.

  • The "Chaser" Solvent: Add a portion of Toluene or Ethanol to the residue.

  • Re-evaporation: Evaporate again. The solvent acts as a carrier (azeotrope-like behavior) to strip out stubborn traces of the volatile amine.

  • High Vacuum: Place the oil under high vacuum (<1 mbar) for 1 hour.

Why not use acid extraction for this? While acid extraction works, both ethylamine and your product are basic. They will both go into the aqueous layer. Separation would then rely on their pKa differences (which are negligible, both ~10) or volatility. Evaporation is far superior for ethylamine specifically.

Module 3: Removing Tertiary Amine Byproducts

Symptom: TLC shows a spot running higher (less polar) than the secondary amine; Mass Spec shows M+ (Product Mass + Benzyl group).

This is the most difficult impurity. Over-alkylation leads to N,N-bis(2-methylbenzyl)ethanamine .[1] It is non-volatile and chemically similar to your product.

Protocol: Selective Salt Crystallization

Secondary amines often form crystalline salts more readily than bulky tertiary amines.

  • Solvent Choice: Dissolve the crude oil in dry Diethyl Ether or Isopropanol .

  • Acid Addition: Add 1.0 equivalent of HCl (2M in ether).

  • Crystallization:

    • Cool to 0 °C. The secondary amine hydrochloride often precipitates as a white solid.

    • The tertiary amine salt, being more lipophilic and bulky, often remains in solution (or forms an oil).

  • Filtration: Filter the solid. Wash with cold ether.

  • Free-basing: Dissolve the solid in water, basify with NaOH (pH > 12), and extract with DCM to recover the pure secondary amine.

Visual Troubleshooting Guide

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture (Amine + Aldehyde + Ethylamine) Step1 Rotary Evaporation (40°C, >20 mbar) Start->Step1 Check1 Impurity Check: Is Ethylamine present? Step1->Check1 Step2 Add Toluene & Re-evaporate (Azeotropic Removal) Check1->Step2 Yes Check2 Impurity Check: Is Aldehyde present? Check1->Check2 No Step2->Check1 Step3 Dissolve in EtOAc Wash with sat. NaHSO3 (aq) Check2->Step3 Yes Check3 Impurity Check: Tertiary Amine present? Check2->Check3 No Step4 Separate Layers (Aldehyde -> Aqueous) Step3->Step4 Step4->Check3 Step5 HCl Salt Crystallization or Chromatography (DCM:MeOH:Et3N) Check3->Step5 Yes Final Pure this compound Check3->Final No Step5->Final

Figure 1: Decision tree for the purification of this compound based on impurity profile.

Summary of Physical Properties for Separation
ComponentBoiling PointpKa (Conj. Acid)Solubility (Water)Removal Strategy
Ethylamine 16.6 °C~10.7HighEvaporation (Volatility)
2-Methylbenzaldehyde 200 °CN/A (Neutral)LowChemical Wash (Bisulfite)
Target Secondary Amine ~205–210 °C*~10.0Low (as free base)Product
Tertiary Amine >220 °C~9.5Very LowChromatography/Crystallization

*Estimated based on structural analogs. Do not rely on distillation for separation from aldehyde.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography to separate the aldehyde? A: Yes, but it is often unnecessary. Aldehydes move much faster than amines on silica (Rf ~0.8 vs Rf ~0.2 in 5% MeOH/DCM). However, amines tend to "streak" on silica due to interaction with acidic silanol groups. If you must column, add 1% Triethylamine (Et3N) to your mobile phase to deactivate the silica.

Q: My product turned cloudy after the bisulfite wash. Why? A: This is likely residual water or fine sulfur salts. Dry the organic layer thoroughly with Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4) and filter through a tight cotton plug or Celite.

Q: I tried distilling, but the fractions are not pure. Why? A: 2-Methylbenzaldehyde (BP 200°C) and this compound have overlapping boiling points.[1] Simple distillation cannot separate them. You would need a high-efficiency fractionating column (Vigreux), but the high temperatures required often lead to product decomposition (oxidation/darkening). Chemical separation (Bisulfite) is superior here.

References
  • Reductive Amination Methodology & Mechanisms

    • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Physical Properties of Amine Analogs (N-Ethyl-N-methylbenzylamine)

    • National Center for Biotechnology Information. (2025).[2][6][7][8][9] PubChem Compound Summary for CID 248797, N-Ethyl-N-methylbenzylamine. Retrieved from [1][6]

  • General Workup Procedures for Amines

    • Not Voodoo (University of Rochester). Workup: Removing Amines. Retrieved from

Sources

Technical Support Center: Stability & Handling of N-(2-methylbenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: N-(2-methylbenzyl)ethanamine Chemical Class: Secondary Benzylamine Key Structural Feature: The ortho-methyl group on the benzene ring provides slight steric protection compared to unsubstituted benzylamine, but the secondary amine nitrogen remains highly nucleophilic.

Core Stability Challenges: Researchers frequently report two distinct degradation pathways for this precursor:

  • Atmospheric Carboxylation (Reversible): Rapid reaction with

    
     to form solid carbamate salts ("crusting").
    
  • Oxidative Dehydrogenation (Irreversible): Gradual oxidation to imines and aldehydes ("yellowing").

This guide provides mechanistic insights and validated protocols to mitigate these issues.

Mechanistic Insight: Why is my precursor degrading?

To solve the issue, you must understand the "Why."[1] The stability profile is dictated by the lone pair of electrons on the secondary nitrogen.

A. The "White Crust" Phenomenon (Carbamate Formation)

Unlike tertiary amines, secondary amines like this compound react directly with atmospheric carbon dioxide. This is not a simple impurity; it is a chemical transformation.

  • Mechanism: Two molecules of the amine react with one molecule of

    
    .[2] One amine attacks the 
    
    
    
    to form a carbamic acid, which is immediately deprotonated by the second amine molecule.
  • Result: An ionic ammonium carbamate salt.

  • Observation: Your clear oil develops a white, waxy solid on the rim or turns into a semi-solid sludge.

  • Reversibility: High. This is a reversible reaction.[3]

B. The "Yellowing" Phenomenon (Oxidation)

The benzylic position (the carbon between the ring and the nitrogen) is activated. In the presence of light and oxygen, the amine undergoes oxidative dehydrogenation.

  • Mechanism: Radical abstraction of the benzylic hydrogen leads to the formation of an imine (Schiff base). Hydrolysis of this imine yields 2-methylbenzaldehyde (distinct almond/sweet smell) and ethylamine.

  • Reversibility: Low. The compound is chemically altered.[1][2][3][4][5]

Troubleshooting Guide (Q&A)

Symptom: Physical State Change[6]

Q: I synthesized the free base as a clear oil, but after a week in the fridge, it has turned cloudy or solidified into a waxy paste. Is it ruined?

A: Likely No .

  • Diagnosis: This is classic carbamate formation . Even in a fridge, if the container was not flushed with argon/nitrogen, the amine scavenged

    
     from the air inside the vial.
    
  • Verification: Take a small sample. Add 1M NaOH. If it dissolves and returns to an oil immediately, it was the carbamate salt.

  • Fix: Perform a "Base Wash Rescue" (See Protocol A below).

Q: My compound has turned from colorless to dark yellow/brown. Can I use it?

A: Proceed with Caution .

  • Diagnosis: This indicates oxidative degradation (N-oxide or imine formation). The color comes from conjugated double bonds in the degradation products.

  • Risk: If used in sensitive catalytic reactions, these impurities can poison catalysts.

  • Fix: Distillation (vacuum) is required to separate the pristine amine from the higher-boiling oxidation byproducts.

Symptom: Analytical Anomalies

Q: My NMR shows a "ghost" peak around 158-160 ppm in


 or broad signals in 

.

A: This is the Carbamate Carbonyl .

  • Explanation: The reaction with

    
     creates a carbonyl species (
    
    
    
    ) that appears in the urea/carbamate region.
  • Solution: The sample likely absorbed

    
    during NMR preparation if using non-degassed deuterated solvents (like old 
    
    
    
    ). Re-run the NMR using a sealed tube or fresh solvent treated with basic alumina.

Visualizing the Degradation Pathways

The following diagram illustrates the two competing pathways that compromise the stability of this compound.

StabilityPathways Amine N-(2-methylbenzyl) ethanamine (Free Base Oil) Carbamate Ammonium Carbamate Salt (White Solid) Amine->Carbamate Reversible (Fast) Imine Imine / Schiff Base (Yellow Oil) Amine->Imine Irreversible (Slow) CO2 + CO2 (Air) O2 + O2 / Light Aldehyde 2-Methylbenzaldehyde (Degradation) Imine->Aldehyde Hydrolysis

Figure 1: The dual degradation pathways. The Red path (Carbamate) is reversible via base wash. The Yellow path (Oxidation) requires distillation.

Validated Protocols

Protocol A: The "Base Wash Rescue"

Use this when the oil has solidified or become cloudy due to


 exposure.
  • Dissolution: Dissolve the cloudy/solid amine in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

  • Basification: Add an equal volume of 1M NaOH or 10%

    
     .
    
    • Why? The strong base deprotonates the ammonium salt, releasing the

      
       as carbonate and regenerating the free amine.
      
  • Separation: Shake vigorously. Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous

    
     (Magnesium sulfate is slightly acidic and less ideal here).
    
  • Concentration: Rotovap to dryness. Immediately flush the flask with Argon/Nitrogen before breaking the vacuum.

Protocol B: Long-Term Storage (HCl Salt Conversion)

The free base is inherently unstable. For storage >1 month, convert to the Hydrochloride salt.

  • Dissolve: Dissolve 1g of amine free base in 10 mL of dry Diethyl Ether or MTBE.

  • Acidify: Dropwise add 2M HCl in Diethyl Ether (commercial) or 4M HCl in Dioxane .

    • Observation: A copious white precipitate will form immediately.

  • Check pH: Test vapor with wet pH paper; ensure excess acid is present.

  • Isolate: Filter the solid under a nitrogen blanket (to prevent moisture absorption, as salts can be hygroscopic).

  • Wash: Wash the filter cake with cold ether to remove yellow oxidation impurities.

  • Dry: Vacuum dry.

    • Result: The HCl salt is stable for years at room temperature if kept dry.

Summary Data Table

FeatureFree Base (Oil)Carbamate Form (Impurity)HCl Salt (Storage Form)
Appearance Clear/Pale Yellow LiquidWhite Waxy Solid / CrustWhite Crystalline Powder
Stability Low (Weeks)Moderate (Reversible)High (Years)
Air Sensitivity High (

absorber)
N/ALow
Solubility Organics (DCM, Et2O)Poor in Et2O, Good in H2OWater, Methanol
Corrective Action Store under ArgonTreat with NaOH (aq)Recrystallize (iPrOH/Et2O)

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Suresh, P., et al. "Oxidative coupling of benzylamines to imines." Green Chemistry, 2009.
  • Sigma-Aldrich. Safety Data Sheet: N-Benzylmethylamine (Structural analog for safety and handling properties). Link

  • Bortel, E., et al. "Carbamate formation in the reaction of amines with carbon dioxide." Journal of Molecular Structure, 2018. (Kinetics of secondary amine-CO2 reaction).
  • PubChem. Compound Summary: N-Ethyl-2-methylbenzylamine. Link

(Note: While specific literature on the exact "2-methyl" derivative is limited, the chemistry is extrapolated from the well-documented behavior of N-benzyl-N-ethylamines and secondary benzylamines).

Sources

Technical Support Center: Navigating the Challenges of Secondary Amine Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the specific and often complex challenges encountered during the purification of secondary amines. For researchers, synthetic chemists, and drug development professionals, isolating a secondary amine in high purity is a frequent yet non-trivial task. Their basicity, reactivity, and sometimes similar properties to byproducts demand a nuanced and well-understood purification strategy.

This guide is structured to provide direct, actionable solutions to common problems. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific molecule.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses the most frequent and frustrating issues encountered in the lab. Each question represents a common sticking point, followed by a detailed explanation of the cause and a step-by-step guide to resolving the issue.

Q1: Why is my secondary amine showing severe tailing or streaking during silica gel chromatography?

This is arguably the most common issue when purifying amines. The spot on your TLC plate elongates, and the peak during flash chromatography is broad with a "tail," leading to poor separation and mixed fractions.

The Root Cause: Acid-Base Interaction

The problem stems from the fundamental chemical properties of your stationary phase and your compound. Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface.[1] Your basic secondary amine interacts strongly with these acidic sites via an acid-base interaction. This strong, sometimes irreversible, binding prevents the amine from moving smoothly with the mobile phase, causing it to lag behind in a continuous "streak" or "tail." This can also lead to compound degradation on the column and a significant loss of yield.[1]

Solutions & Experimental Protocols

Your goal is to disrupt this acid-base interaction. You have three primary strategies:

Strategy 1: Neutralize the Stationary Phase with a Basic Additive

By adding a small amount of a competing base to your mobile phase, you can "neutralize" the acidic silanol groups, preventing your target amine from binding strongly.[1]

Experimental Protocol: Preparing a Triethylamine-Modified Eluent

  • Solvent Selection: Prepare your chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • Additive Introduction: To this solvent system, add a volatile amine modifier. Triethylamine (TEA) is the most common choice, typically at a concentration of 0.1-1% by volume.[2] For very basic amines, you might use a few drops of ammonium hydroxide in a more polar system like DCM/Methanol.[1]

  • Equilibration is Key: Before loading your sample, ensure you flush the column with at least 5 column volumes of the base-modified eluent. This step is critical to fully deactivate the silica.

  • Elution: Run the chromatography as usual. You should observe a significant improvement in peak shape.

Strategy 2: Change the Stationary Phase

If basic additives don't resolve the issue or are incompatible with your molecule, consider a different stationary phase.

  • Alumina (Al₂O₃): Alumina is available in neutral or basic grades and is an excellent alternative to silica for purifying basic compounds.

  • Amino-functionalized Silica: This is silica gel that has been chemically modified to have propyl-amino groups on its surface. It provides a basic environment that repels, rather than binds, your amine, leading to excellent peak shapes.[1]

  • Reversed-Phase (C18) Silica: In reversed-phase chromatography, basic amines are best separated when the mobile phase pH is alkaline, keeping them in their free-base, more lipophilic form.[1] A typical mobile phase would be a gradient of water and acetonitrile or methanol, with 0.1% TEA added to both solvents to maintain a basic pH.[1][3]

Strategy 3: Protonate the Amine with an Acidic Additive

Though less common for preparative work due to the challenge of removing the salt, adding an acid like acetic acid can protonate the amine.[4] The resulting ammonium salt will no longer bind via ion exchange and may elute more cleanly.[4] This is often more useful for analytical HPLC than for preparative flash chromatography.

Workflow: Troubleshooting Tailing in Amine Purification

G start Start: Tailing/Streaking on Silica TLC/Column q1 Is the amine basic? start->q1 a1_yes Add Basic Modifier to Eluent (e.g., 0.5% Triethylamine) q1->a1_yes Yes a1_no Consider other separation issues (e.g., solubility, stability) q1->a1_no No q2 Problem Solved? a1_yes->q2 a2_yes End: Successful Purification q2->a2_yes Yes a2_no Change Stationary Phase q2->a2_no No sp_options Options: - Basic or Neutral Alumina - Amino-functionalized Silica - Reversed-Phase (C18) a2_no->sp_options G mixture Amine Mixture in Organic Solvent (R₂NH, R₃N) extraction Extract with Aqueous Buffer (pH ~ pKa of R₂NH) mixture->extraction organic_phase Organic Phase: Unprotonated R₃N (Less Basic) extraction->organic_phase Remains aqueous_phase Aqueous Phase: Protonated R₂NH₂⁺ (More Basic) extraction->aqueous_phase Partitions basify Basify & Re-extract aqueous_phase->basify final_product Pure R₂NH in Organic Solvent basify->final_product

Sources

Technical Support Center: Scaling Up N-(2-methylbenzyl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of N-(2-methylbenzyl)ethanamine. This guide is designed for researchers, process chemists, and drug development professionals who are navigating the challenges of moving this critical synthesis from the laboratory bench to pilot or production scale. My goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and optimize your process effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the development of this synthesis.

Q1: What is the most common and scalable synthetic route to this compound?

The most prevalent and industrially viable method is the reductive amination of 2-methylbenzaldehyde with ethylamine.[1][2] This process typically involves two key steps that can often be performed in a single pot:

  • Imine Formation: The nucleophilic ethylamine attacks the carbonyl carbon of 2-methylbenzaldehyde to form a hemiaminal, which then dehydrates to form the corresponding N-(2-methylbenzylidene)ethanimine intermediate.

  • Reduction: The C=N double bond of the imine is selectively reduced to a single bond to yield the final secondary amine product.[3]

This approach is favored for its high atom economy and the availability of various selective reducing agents suitable for large-scale operations.

Q2: How do I choose the right reducing agent for my scale?

The choice of reducing agent is critical and depends on factors like scale, cost, safety, and available equipment.

  • For Lab Scale (Grams to Kilograms): Hydride reagents like Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) are excellent choices.[4][5] STAB is particularly useful because it is mild, moisture-tolerant (compared to other borohydrides), and selectively reduces the iminium ion in the presence of the starting aldehyde, minimizing the formation of 2-methylbenzyl alcohol.[4][6][7]

  • For Pilot & Production Scale (Kilograms to Tons): Catalytic hydrogenation (H₂ gas with a catalyst like Palladium on Carbon, Pd/C) is often the most economical and sustainable option.[8][9] It avoids the use of stoichiometric metal hydrides, simplifying work-up and reducing waste streams. However, it requires specialized high-pressure reactor equipment and careful management of catalyst handling and safety protocols.

Q3: What are the Critical Process Parameters (CPPs) I must monitor during scale-up?

As you scale the reaction, the following parameters become increasingly important:

  • Temperature Control: The imine formation is often mildly exothermic, but the reduction step, especially with hydride reagents, can be significantly exothermic. Inadequate heat removal on a large scale can lead to runaway reactions and the formation of impurities.

  • Reagent Addition Rate: Controlled, subsurface addition of the reducing agent or one of the reactants is crucial to manage the reaction exotherm and maintain a consistent temperature profile.

  • Mixing Efficiency: Homogeneous mixing is vital to ensure localized concentration gradients are avoided, which can lead to side reactions. This is especially critical for heterogeneous systems like catalytic hydrogenation, where efficient suspension of the catalyst is necessary for good mass transfer of hydrogen.

  • pH Control: During the reaction and work-up, the pH of the medium can influence the stability of the imine intermediate and the solubility of the product.

Q4: How can I effectively monitor the reaction's progress?

In-process controls (IPCs) are essential for a robust process. You can monitor the reaction by periodically taking small, quenched aliquots from the reactor and analyzing them using:

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the consumption of the starting aldehyde.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Quantitative methods to track the disappearance of starting materials and the appearance of the product and any major byproducts.

  • Infrared (IR) Spectroscopy: Disappearance of the aldehyde C=O stretch (around 1700 cm⁻¹) and the imine C=N stretch (around 1650 cm⁻¹) can be monitored.[10]

Troubleshooting Guides: From Reaction to Purification

This section provides detailed, cause-and-effect troubleshooting for specific issues you may encounter.

Guide 1: Reaction Stage Problems

Q: My reaction is sluggish, and GC analysis shows a significant amount of unreacted 2-methylbenzaldehyde even after several hours. What's wrong?

A sluggish reaction is typically due to incomplete imine formation, which is an equilibrium-limited process.

Causality: The formation of the imine from the aldehyde and amine generates one equivalent of water.[2] In a closed system, this water can hydrolyze the imine back to the starting materials, slowing the overall conversion.

Solutions:

  • Water Removal (for two-step processes): If you are forming the imine first, consider using a Dean-Stark trap with a solvent like toluene to azeotropically remove the water and drive the equilibrium forward.[8][9][11]

  • Use of a Drying Agent: On a lab scale, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be effective.

  • Solvent Choice: For one-pot reactions with STAB, solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred as they do not interfere with the reagent.[4][5][6] Protic solvents like methanol can react with STAB and may reduce the starting aldehyde prematurely.[5]

  • Check Reagent Quality: Ensure your ethylamine solution concentration is accurate and that the 2-methylbenzaldehyde has not oxidized to 2-methylbenzoic acid on storage.

Q: I'm observing a significant peak corresponding to 2-methylbenzyl alcohol in my crude product. How can I prevent this?

This indicates that your reducing agent is reducing the starting aldehyde faster than, or in competition with, the imine intermediate.

Causality: This is a common issue with less selective reducing agents like sodium borohydride (NaBH₄), which can readily reduce both aldehydes and imines.[3] While STAB is designed to prevent this, incorrect reaction conditions can still lead to this side reaction.

Solutions:

  • Switch to a More Selective Reagent: If you are using NaBH₄, switching to NaBH(OAc)₃ is the most effective solution. The bulky acetate groups on STAB sterically hinder its approach to the aldehyde carbonyl, making it much more selective for the protonated iminium ion.[4][12]

  • Optimize Addition Strategy: In a one-pot reaction, ensure the aldehyde and amine have sufficient time to form the imine before adding the reducing agent. A brief pre-stirring period (e.g., 30-60 minutes) is often beneficial.

  • Control Temperature: Adding the reducing agent at a lower temperature (e.g., 0-5 °C) can sometimes improve selectivity before allowing the reaction to warm to room temperature.

Guide 2: Work-up and Isolation Problems

Q: During the aqueous work-up, I'm struggling with persistent emulsions that make phase separation difficult and time-consuming. How can I resolve this?

Emulsions are common when scaling up amine syntheses due to the surfactant-like properties of protonated amine salts.

Causality: At neutral or slightly acidic pH, a portion of your product exists as an ammonium salt, which can stabilize the interface between the organic and aqueous layers.

Solutions:

  • Adjust pH: Make the aqueous layer distinctly basic (pH > 11) by adding a 2-5 M solution of NaOH. This deprotonates the product, making it less water-soluble and breaking the emulsion.

  • Increase Ionic Strength: Add saturated sodium chloride solution (brine) to the aqueous layer. This increases the polarity of the aqueous phase, forcing the organic product into the organic layer (the "salting-out" effect).

  • Solvent Choice: If possible, use a solvent with a lower water miscibility than, for example, ethyl acetate. Solvents like methyl tert-butyl ether (MTBE) or toluene often form cleaner phase separations.

  • Filtration: For small-scale issues, passing the emulsified mixture through a pad of Celite® can sometimes break the emulsion.

Guide 3: Scale-Up Specific Challenges

Q: The reaction exotherm was manageable in a 1 L flask, but in a 50 L reactor, the temperature spiked dangerously. How do I improve thermal control?

This is a classic scale-up problem related to the change in the surface-area-to-volume ratio.

Causality: As you increase the reactor size, the volume (which generates heat) increases by a cube function (r³), while the surface area available for cooling (the reactor wall) only increases by a square function (r²). This means a large reactor is much less efficient at dissipating heat.

Solutions:

  • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), add the most reactive component (usually the reducing agent) slowly over time. This allows your reactor's cooling system to keep up with the heat being generated.

  • Use a "Heel": Start the reaction with a small portion of the reactants (the "heel") and then feed the remaining materials concurrently.

  • Increase Solvent Volume: A more dilute reaction provides more thermal mass to absorb the heat of reaction, buffering temperature changes. However, this reduces reactor throughput.

  • Perform a Calorimetry Study: Before scaling up, a reaction calorimetry (RC1) study can precisely measure the heat of reaction and help you model the thermal behavior in your specific equipment, allowing you to calculate safe addition rates.

Experimental Protocols & Data

Protocol 1: Lab-Scale (50g) Synthesis via Reductive Amination with NaBH(OAc)₃

Step-by-Step Methodology:

  • Setup: Equip a 1 L, three-necked, round-bottomed flask with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

  • Charge Reactants: Charge 2-methylbenzaldehyde (50.0 g, 0.416 mol) and anhydrous 1,2-dichloroethane (DCE, 500 mL) to the flask. Begin stirring.

  • Amine Addition: Add a 2.0 M solution of ethylamine in THF (229 mL, 0.458 mol, 1.1 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed 30 °C.

  • Imine Formation: Stir the resulting mixture at room temperature (20-25 °C) for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (106 g, 0.500 mol, 1.2 equiv) portion-wise over 45-60 minutes. Use an ice-water bath to maintain an internal temperature between 20-28 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-5 hours, or until GC analysis shows >98% conversion of the starting aldehyde.

  • Quench: Slowly and carefully add 250 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture to quench any unreacted hydride reagent.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCE (2 x 100 mL).

  • Wash & Dry: Combine the organic layers and wash with 200 mL of saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid.

Data & Comparison

The following table summarizes key parameters for different reducing agents, providing a basis for process decisions.

ParameterSodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)Catalytic Hydrogenation (H₂/Pd-C)
Selectivity Moderate; can reduce aldehydesHigh; selective for imines/iminium ions[4]High; but can cause debenzylation[13]
Reaction Conditions Protic solvents (MeOH, EtOH)Aprotic solvents (DCE, THF)[5]Various solvents; requires H₂ pressure
Work-up Aqueous quench; borate saltsAqueous quench; acetate saltsCatalyst filtration
Safety Concerns Flammable H₂ gas generation on quenchMildly water-sensitiveFlammable H₂ gas; pyrophoric catalyst
Cost at Scale ModerateHighLow (catalyst is reusable)
Ideal Scale LabLab / Kilo-LabPilot / Production

Visualized Workflows

General Reductive Amination Workflow

This diagram illustrates the logical flow of the synthesis process from starting materials to the final, purified product.

G cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Reactants 2-Methylbenzaldehyde + Ethylamine Imine Imine Formation (Equilibrium) Reactants->Imine Pre-stir Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reduction Exothermic Step Quench Aqueous Quench (e.g., NaHCO₃) Reduction->Quench Extraction Phase Separation & Extraction Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purify Vacuum Distillation Drying->Purify Product Pure this compound Purify->Product

Caption: High-level workflow for this compound synthesis.

Troubleshooting Logic for Low Yield

This decision tree helps diagnose the root cause of poor reaction yields.

G Start Problem: Low Product Yield Check_SM Analyze Crude by GC/NMR: Are Starting Materials Present? Start->Check_SM Check_Side_Products Are Side Products Present? Check_SM->Check_Side_Products Low Amount SM_Yes Yes Check_SM->SM_Yes High Amount SP_Yes Yes Check_Side_Products->SP_Yes Yes SM_Cause1 Incomplete Imine Formation (H₂O Inhibition) SM_Yes->SM_Cause1 SM_Cause2 Inactive Reducing Agent SM_Yes->SM_Cause2 SM_Solution1 Action: Remove H₂O or use excess amine SM_Cause1->SM_Solution1 SM_Solution2 Action: Use fresh, high-quality reducing agent SM_Cause2->SM_Solution2 SP_Type1 Identify Side Product: 2-Methylbenzyl Alcohol? SP_Yes->SP_Type1 SP_Type2 Identify Side Product: Over-alkylation? SP_Yes->SP_Type2 SP_Cause1 Poor Reductant Selectivity SP_Type1->SP_Cause1 SP_Cause2 Incorrect Stoichiometry SP_Type2->SP_Cause2 SP_Solution1 Action: Switch to NaBH(OAc)₃ or control addition SP_Cause1->SP_Solution1 SP_Solution2 Action: Verify stoichiometry of reactants SP_Cause2->SP_Solution2

Caption: Diagnostic flowchart for troubleshooting low reaction yields.

References

  • PrepChem. (n.d.). Synthesis of N-acetyl-o-toluidine. Retrieved from PrepChem.com. [Link]

  • Moffett, R. B. (1955). N-Methyl-1,2-diphenylethylamine hydrochloride. Organic Syntheses, Coll. Vol. 4, p.652. [Link]

  • PrepChem. (n.d.). Synthesis of N-methylbenzylamine. Retrieved from PrepChem.com. [Link]

  • LibreTexts Chemistry. (2019). Preparation of Amines via Reductive Amination. [Link]

  • Cromwell, N. H., & Capps, D. B. (1952). Ethylamine, N-methyl-. Organic Syntheses, 32, 72. [Link]

  • The Hive. (2004). reductive amination w/ n-methyl benzylamine- help!. Hive Methods Discourse. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(4-methylphenyl)ethanamine. Retrieved from PrepChem.com. [Link]

  • BASF AG. (2002). Process for the preparation of N-benzylamines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Huckabee, B. K., et al. (2002). Preparation of N-benzylamines. U.S.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Arkema France. (2013). High-purity N-ethylmethylamine and process for preparing same. U.S.
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • ACS Publications. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. [Link]

  • ResearchGate. (2021). Reductive Methylation of Benzylamine with Formaldehyde on Raney Ni and Pd/C Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • GEN. (2023). Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification. [Link]

  • Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. [Link]

  • C&EN. (2023). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. [Link]

  • MDPI. (2020). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. [Link]

  • Reddit. (2023). Reductive amination NaB(AcO)3. [Link]

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Validation & Comparative

characterization of N-(2-methylbenzyl)ethanamine using NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Characterization of N-(2-methylbenzyl)ethanamine by NMR and Mass Spectrometry

This guide provides a comprehensive analysis of this compound, a secondary amine of interest in synthetic chemistry and drug discovery. We will delve into its structural elucidation using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization to advance their work. We will not only present the expected data but also explain the underlying principles and experimental considerations, offering a practical comparison to alternative analytical approaches and related isomers.

Introduction: The Imperative of Structural Verification

In the realm of chemical and pharmaceutical sciences, the unambiguous confirmation of a molecule's structure is paramount. This compound, as a substituted benzylamine, represents a class of compounds frequently encountered as intermediates or final products. Its precise characterization ensures purity, confirms reaction outcomes, and is a prerequisite for understanding its chemical and biological activity. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry reveals the molecular weight and offers insights into the molecule's stability and fragmentation patterns. The synergy of these two techniques provides a robust and definitive structural assignment.

A common synthetic route to this compound is the reductive amination of 2-methylbenzaldehyde with ethanamine. This context is crucial as it informs potential impurities, such as unreacted starting materials or over-alkylated tertiary amines, which must be distinguished from the target compound in the analytical data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for mapping the connectivity of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, proximity, and bonding of protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating NMR protocol ensures reproducibility and accuracy. The following is a standard procedure for the analysis of this compound.

  • Sample Preparation : Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in ~0.6 mL of a deuterated solvent, most commonly chloroform-d (CDCl₃).[1][2] The deuterated solvent is essential as it is "invisible" in ¹H NMR, preventing solvent signals from overwhelming the analyte signals.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS serves as the internal standard, with its proton and carbon signals defined as 0.0 ppm, providing a universal reference point for all other chemical shifts.[1][2]

  • Instrument Setup : Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Decoupling simplifies the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative ratios of protons in different environments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a Weigh 5-10 mg of This compound b Dissolve in ~0.6 mL CDCl₃ a->b c Add TMS Internal Standard b->c d Acquire ¹H NMR Spectrum c->d e Acquire ¹³C NMR Spectrum c->e f Fourier Transform, Phasing, Baseline Correction d->f e->f g Integrate ¹H Signals f->g h Peak Picking & Assignment g->h

Fig. 1: Experimental workflow for NMR analysis.
¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ) is influenced by the electron density around the proton, while the splitting pattern (multiplicity) is determined by the number of neighboring protons according to the n+1 rule.[1]

  • Aromatic Protons (Ar-H) : These four protons on the benzene ring are non-equivalent and will appear in the downfield region, typically between δ 7.1-7.3 ppm . Due to their proximity and coupling to each other, they will likely present as a complex multiplet.

  • Benzylic Protons (Ar-CH₂-N) : These two protons are adjacent to both the aromatic ring and the nitrogen atom. They are expected to appear as a singlet at approximately δ 3.8 ppm . The signal is a singlet because there are no adjacent protons to couple with across the nitrogen atom under typical conditions.

  • Ethyl Protons (-N-CH₂-CH₃) : The two protons of the methylene group are adjacent to the nitrogen and a methyl group. They will appear as a quartet around δ 2.7 ppm due to coupling with the three neighboring methyl protons (n=3, so n+1=4).

  • Aromatic Methyl Protons (Ar-CH₃) : The three protons of the methyl group attached to the benzene ring are in a relatively shielded environment and will appear as a singlet at approximately δ 2.3 ppm .

  • Ethyl Protons (-N-CH₂-CH₃) : The three protons of the terminal methyl group are adjacent to a methylene group. They will appear as a triplet around δ 1.1 ppm due to coupling with the two neighboring methylene protons (n=2, so n+1=3).

  • Amine Proton (-NH-) : This single proton is often observed as a broad singlet and its chemical shift can vary depending on concentration and solvent. It may appear around δ 1.5-2.0 ppm or could be broad enough to be indistinguishable from the baseline.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

  • Aromatic Carbons (Ar-C) : Six distinct signals are expected in the aromatic region (δ 125-140 ppm ). Two of these will be quaternary carbons (the one bonded to the CH₂ group and the one bonded to the CH₃ group), which typically show lower intensity peaks. The remaining four are CH carbons.

  • Benzylic Carbon (Ar-CH₂-N) : This carbon is deshielded by the adjacent nitrogen and aromatic ring, appearing around δ 50-55 ppm .

  • Ethyl Methylene Carbon (-N-CH₂-CH₃) : This carbon, directly attached to the nitrogen, is expected around δ 45-50 ppm .

  • Aromatic Methyl Carbon (Ar-CH₃) : The methyl carbon on the aromatic ring is relatively shielded and should appear at approximately δ 18-22 ppm .

  • Ethyl Methyl Carbon (-N-CH₂-CH₃) : The terminal methyl carbon of the ethyl group is the most shielded carbon, expected around δ 12-16 ppm .

Data Summary: NMR
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm), Multiplicity, Integration δ (ppm)
Aromatic Protons7.1-7.3, multiplet, 4H125-140 (6 signals)
Benzylic Methylene (Ar-C H₂-N)~3.8, singlet, 2H~50-55
Ethyl Methylene (-N-C H₂-CH₃)~2.7, quartet, 2H~45-50
Aromatic Methyl (Ar-C H₃)~2.3, singlet, 3H~18-22
Ethyl Methyl (-N-CH₂-C H₃)~1.1, triplet, 3H~12-16
Amine Proton (-NH -)1.5-2.0, broad singlet, 1HN/A

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers a molecular "fingerprint" that aids in structural confirmation. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound.

Experimental Protocol: EI-MS
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) column for GC-MS analysis.

  • Ionization : Bombard the sample molecules with high-energy electrons (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M⁺•).[3]

  • Fragmentation : The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals or molecules.[3]

  • Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

MS Fragmentation Analysis

The fragmentation pattern is highly dependent on the structure of the molecule, with bonds preferentially breaking to form more stable ions. For amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway.[4]

  • Molecular Ion (M⁺•) : The molecular weight of this compound (C₁₀H₁₅N) is 149.23 g/mol . The mass spectrum should show a molecular ion peak at m/z = 149 . The presence of one nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule.[4]

  • Base Peak (α-cleavage) : The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group via α-cleavage. This results in a highly stable, resonance-stabilized iminium ion. This fragment is expected to be the most abundant ion (the base peak) in the spectrum at m/z = 134 .

  • Tropylium Ion : A characteristic fragmentation for benzyl compounds is the cleavage of the C-N bond to form a benzyl cation, which often rearranges to the very stable tropylium ion at m/z = 91 . While this is common for primary benzylamines, in this secondary amine, the α-cleavage pathway is generally more dominant.

  • Benzylic Cleavage : Another significant fragmentation is the cleavage of the bond between the benzylic carbon and the nitrogen, leading to the loss of the ethylamine radical (•NHCH₂CH₃) and formation of the 2-methylbenzyl cation, which also leads to a peak at m/z = 105 .

G M [C₁₀H₁₅N]⁺• m/z = 149 (Molecular Ion) F1 [C₉H₁₂N]⁺ m/z = 134 (Base Peak) M->F1 - •CH₃ (α-cleavage) F2 [C₈H₉]⁺ m/z = 105 M->F2 - •NHCH₂CH₃ F3 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) F2->F3 - CH₂

Fig. 2: Predicted major fragmentation pathways for this compound in EI-MS.
Data Summary: Mass Spectrometry
m/z Proposed Fragment Ion Comments
149[C₁₀H₁₅N]⁺•Molecular Ion (M⁺•)
134[C₉H₁₂N]⁺Base Peak, from loss of •CH₃ via α-cleavage
105[C₈H₉]⁺2-methylbenzyl cation
91[C₇H₇]⁺Tropylium ion, characteristic of benzyl compounds

Comparison with Isomeric Alternatives

The true power of these analytical techniques is revealed when distinguishing between closely related isomers. Consider this compound versus its isomers, N-(4-methylbenzyl)ethanamine and N-benzyl-N-methylethanamine.

  • NMR Distinction :

    • N-(4-methylbenzyl)ethanamine : The ¹H NMR spectrum would show a simpler aromatic region, likely two doublets, due to the higher symmetry of the para-substituted ring.

    • N-benzyl-N-methylethanamine : This is a tertiary amine. The ¹H NMR would lack the N-H signal. It would show a singlet for the N-methyl protons instead of the triplet/quartet pattern of an N-ethyl group.

  • MS Distinction :

    • N-(4-methylbenzyl)ethanamine : While it has the same molecular weight (m/z 149) and would also show a base peak at m/z 134, subtle differences in the relative abundances of other fragments might be observed. However, MS alone would be less definitive than NMR for distinguishing these positional isomers.

    • N-benzyl-N-methylethanamine : This isomer would show a different primary fragmentation. The dominant α-cleavage would be the loss of an ethyl radical (•CH₂CH₃) to give a base peak at m/z = 120 , making it easily distinguishable from this compound.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides an unequivocal structural characterization of this compound. ¹H and ¹³C NMR confirm the specific arrangement of the carbon-hydrogen framework, including the ortho-substitution on the aromatic ring and the nature of the N-alkyl group. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by α-cleavage, which serves as a confirmatory fingerprint. This dual-technique approach represents a self-validating system, ensuring the highest level of scientific integrity for researchers in synthetic chemistry and drug development.

References

  • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry, 9(4), 351-360. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • Clark, J. (2021). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

Sources

Synthesis of Substituted N-Benzylamines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Decision Framework

The formation of the C(benzyl)–N bond is a ubiquitous transformation in medicinal chemistry, serving as a cornerstone for pharmacophores found in antihistamines, antipsychotics, and antihypertensives. While direct alkylation appears intuitively simple, it is fraught with kinetic pitfalls that compromise yield and purity.[1]

This guide objectively compares the three dominant synthesis routes:

  • Reductive Amination (The Gold Standard): Highest reliability and selectivity for mono-alkylation.[1]

  • Borrowing Hydrogen (The Green Contender): Superior atom economy using alcohols as electrophiles.[1]

  • Direct Nucleophilic Substitution (The Classical Trap): Generally discouraged due to polyalkylation, unless synthesizing tertiary amines.[1]

Strategic Decision Matrix

Before selecting a route, apply this logic flow to your specific substrate availability and constraints.[1]

DecisionTree Start Substrate Availability? Aldehyde Benzaldehyde Derivative Start->Aldehyde Alcohol Benzyl Alcohol Derivative Start->Alcohol Halide Benzyl Halide Start->Halide Reductive Route 1: Reductive Amination (NaBH(OAc)3) Aldehyde->Reductive Standard Choice BH Route 2: Borrowing Hydrogen (Ir/Ru Catalyst) Alcohol->BH Green/Atom Economy Tertiary Targeting Tertiary Amine? Halide->Tertiary Direct Route 3: Direct Alkylation Tertiary->Direct Yes (Excess Halide) Avoid AVOID: Polyalkylation Risk Switch to Route 1 via Sommelet oxidation Tertiary->Avoid No (Targeting Secondary)

Figure 1: Strategic decision tree for N-benzylamine synthesis based on starting material availability and target substitution.

Route Analysis

Route 1: Reductive Amination (The Industry Standard)

Mechanism: Condensation of an amine with a benzaldehyde derivative to form an imine (Schiff base), followed by in situ reduction.[1]

  • The "Abdel-Magid" Protocol: The use of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the modern standard. Unlike NaBH₄, STAB is mild enough not to reduce the aldehyde competitively, allowing for a "one-pot" procedure without isolating the imine.

  • Selectivity: High.[1][2][3] The steric bulk of the acetoxy groups prevents the reduction of the initial aldehyde but rapidly reduces the protonated imine.

  • Pros: Mild conditions (room temp), high functional group tolerance (nitro, ester, cyano compatible), excellent mono-selectivity.[1]

  • Cons: STAB generates boric acid and acetic acid waste; atom economy is lower than catalytic methods.[1]

ReductiveAmination cluster_reagent Key Factor Aldehyde Benzaldehyde (R-CHO) Imine Iminium Ion (Intermediate) Aldehyde->Imine -H2O Amine Amine (R'-NH2) Amine->Imine Product N-Benzylamine Imine->Product + H- (from NaBH(OAc)3) Selectivity NaBH(OAc)3 reduces Imine FASTER than Aldehyde

Figure 2: Mechanistic pathway of Reductive Amination highlighting the selectivity checkpoint.

Route 2: Borrowing Hydrogen (The Sustainable Alternative)

Mechanism: A catalytic cycle where a metal complex (Ir, Ru, or Fe) abstracts hydrogen from a benzyl alcohol to form an aldehyde. The aldehyde condenses with the amine to form an imine, which is then reduced by the metal-hydride species formed in step 1.[4][5]

  • Green Metrics: The only byproduct is water.[1][4]

  • Pros: High atom economy, uses stable alcohols instead of unstable aldehydes, no stoichiometric boron waste.

  • Cons: Requires precious metal catalysts (though Fe/Mn variants are emerging), requires higher temperatures (often reflux), sensitive to steric hindrance.[1]

Route 3: Direct Nucleophilic Substitution (The "Trap")

Mechanism: SN2 attack of the amine on a benzyl halide.

  • The Problem: The product (secondary amine) is often more nucleophilic than the starting primary amine due to the inductive effect of the benzyl group. This leads to over-alkylation , producing tertiary amines and quaternary ammonium salts.[1]

  • Viability: Only recommended when synthesizing tertiary amines (where over-alkylation is the goal) or when the amine is inexpensive and can be used in massive excess (10:1) to statistically favor mono-alkylation.[1]

Comparative Performance Data

The following data aggregates typical performance metrics from standard medicinal chemistry literature (e.g., J. Org. Chem., Green Chem.).[1][6][7]

MetricReductive Amination (STAB)Borrowing Hydrogen (Ir/Ru)Direct Alkylation
Yield (Mono-alkyl) 85 - 98% 75 - 92%30 - 50% (unless optimized)
Selectivity Excellent (>95:5 mono:bis)Good (>90:[1]10)Poor (often 60:40 mix)
Atom Economy Low (Stoichiometric Boron waste)High (Water only) Medium (Halide salt waste)
Reaction Time Fast (1 - 4 hours)Slow (12 - 24 hours)Medium (4 - 12 hours)
Cost Moderate (Reagent cost)High (Catalyst cost)Low (Reagent cost)
Scalability High (Linear scale-up)Moderate (Catalyst loading)High (Exothermic risks)

Experimental Protocols

Protocol A: Standard Reductive Amination (Abdel-Magid Method)

Best for: High-value intermediates requiring high purity.[1]

Reagents:

  • Benzaldehyde derivative (1.0 equiv)[1]

  • Primary Amine (1.0 - 1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.4 - 1.5 equiv)[1]

  • Acetic Acid (AcOH) (1.0 equiv, optional but recommended)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is standard, but THF is safer).[1]

Step-by-Step:

  • Mixing: In a clean, dry flask under nitrogen, dissolve the benzaldehyde (10 mmol) and amine (10-11 mmol) in DCE (30 mL).

  • Catalysis: Add Acetic Acid (10 mmol). Stir for 10-30 minutes to allow equilibrium formation of the imine.

  • Reduction: Cool to 0°C (optional, often run at RT). Add NaBH(OAc)₃ (14 mmol) portion-wise over 5 minutes. Note: Mild gas evolution may occur.[1]

  • Monitoring: Stir at room temperature. Monitor via TLC or LCMS.[1] Reaction is typically complete in 2-4 hours.[1]

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with EtOAc or DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Often not required.[1] If necessary, flash chromatography (Hexane/EtOAc).[1]

Protocol B: Borrowing Hydrogen N-Alkylation

Best for: Green chemistry requirements and availability of alcohol starting materials.[1]

Reagents:

  • Benzyl Alcohol derivative (1.0 equiv)[1][8]

  • Amine (1.0 - 1.2 equiv)[1]

  • Catalyst: [Cp*IrCl₂]₂ (0.5 - 1.0 mol%) or [Ru(p-cymene)Cl₂]₂.[1]

  • Base: K₂CO₃ or NaHCO₃ (0.1 - 0.5 equiv).[1]

  • Solvent: Toluene or Xylene (requires high boiling point).[1]

Step-by-Step:

  • Setup: In a pressure tube or heavy-walled flask, combine Benzyl Alcohol (10 mmol), Amine (10 mmol), Base (1 mmol), and Catalyst (0.05 mmol).[1]

  • Solvent: Add Toluene (10 mL).

  • Reaction: Seal the tube and heat to reflux (110°C) for 12-24 hours.

    • Mechanism Check: The system must be closed or refluxed to retain the "borrowed" hydrogen, but some variants allow open systems if hydrogen transfer is efficient.

  • Workup: Cool to room temperature. Filter through a celite pad to remove the catalyst and base salts.

  • Purification: Concentrate the filtrate. Recrystallize or chromatograph if necessary.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). "Borrowing Hydrogen in the Activation of Alcohols."[1][5][9][10] Advanced Synthesis & Catalysis. [1]

  • Guillena, G., Ramón, D. J., & Yus, M. (2010). "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles." Chemical Reviews.

  • Salvatore, R. N., et al. (2001).[1] "Synthesis of secondary amines." Tetrahedron.

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Benzylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of a benzyl group is a cornerstone transformation in modern organic synthesis. It serves not only as a robust protecting group for sensitive functionalities like alcohols but also as a key step in constructing the core skeletons of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The efficacy of any benzylation strategy, however, hinges critically on the choice of catalyst. A suboptimal catalyst can lead to sluggish reactions, a plethora of side products, or conditions so harsh they compromise the integrity of complex molecules.

This guide provides a comparative analysis of the primary catalytic systems for benzylation. Moving beyond a simple recitation of methods, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to help you, the practicing researcher, navigate the complexities of your synthetic challenges. We will explore the performance of homogeneous, heterogeneous, and phase-transfer catalysts, supported by experimental data, to provide a clear, objective framework for decision-making in your laboratory.

The Catalytic Landscape: A Strategic Overview

The choice of a catalyst dictates the reaction's mechanism, conditions, and ultimate outcome. Catalysts for benzylation can be broadly categorized based on their phase relative to the reactants and their mode of chemical activation.[4][5][6]

  • Homogeneous Catalysts: These catalysts exist in the same phase as the reactants (typically liquid).[6] They are often characterized by high activity and selectivity due to the excellent accessibility of their catalytic sites. However, their primary drawback is the often-difficult separation from the reaction mixture, which can lead to product contamination and precludes catalyst recycling.[7][8]

  • Heterogeneous Catalysts: In contrast, heterogeneous catalysts exist in a different phase from the reaction medium (e.g., a solid catalyst in a liquid reaction mixture).[9] Their principal advantage is the ease of separation and potential for recyclability, aligning with the principles of green chemistry.[1][6] Historically, these catalysts sometimes suffered from lower activity compared to their homogeneous counterparts, though modern materials are rapidly closing this gap.[7]

  • Phase-Transfer Catalysts (PTC): This special class of catalysts facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). They work by shuttling one reactant across the phase boundary to react with the other.[10]

The following diagram illustrates the fundamental workflow and distinguishing features of homogeneous versus heterogeneous catalytic systems.

G cluster_0 Homogeneous Catalysis cluster_1 Heterogeneous Catalysis H_Start Reactants + Catalyst (Single Phase) H_React Reaction H_Start->H_React H_End Product + Catalyst (Mixed) H_React->H_End H_Sep Complex Separation (e.g., Distillation, Chromatography) H_End->H_Sep H_Product Purified Product H_Sep->H_Product H_Waste Catalyst Lost H_Sep->H_Waste Het_Start Reactants (Liquid/Gas) + Solid Catalyst Het_React Reaction at Catalyst Surface Het_Start->Het_React Het_End Product (Liquid/Gas) + Solid Catalyst Het_React->Het_End Het_Sep Simple Separation (e.g., Filtration) Het_End->Het_Sep Het_Product Purified Product Het_Sep->Het_Product Het_Recycle Catalyst Recovered & Reused Het_Sep->Het_Recycle

Caption: Workflow comparison of Homogeneous and Heterogeneous Catalysis.

Mechanism & Performance: A Head-to-Head Comparison

The choice between catalyst types is fundamentally a choice of activation mechanism. Understanding how each class of catalyst activates the benzylating agent is key to troubleshooting reactions and predicting outcomes.

Lewis and Brønsted Acid Catalysts (Primarily Homogeneous)

Traditional Friedel-Crafts benzylation reactions rely on strong Lewis or Brønsted acids.[1][7] These are among the most established methods, particularly for the C-benzylation of aromatic compounds.

Mechanism of Action:

  • Lewis Acids (e.g., AlCl₃, FeCl₃, TiCl₄): These electron-pair acceptors activate alkyl halides (like benzyl chloride) by coordinating to the halogen, facilitating its departure and generating a highly electrophilic benzyl carbocation.[7][11]

  • Brønsted Acids (e.g., H₂SO₄, TfOH, PTSA): These proton donors activate benzyl alcohols by protonating the hydroxyl group, which then leaves as a water molecule—an excellent leaving group—to again form the benzyl carbocation.[12][13][14]

G cluster_lewis Lewis Acid Activation cluster_bronsted Brønsted Acid Activation lewis_start Bn-Cl Lewis Acid (AlCl₃) lewis_intermediate [Bn---Cl---AlCl₃]ᵟ⁺ Transition State lewis_start->lewis_intermediate Coordination lewis_end lewis_end lewis_intermediate->lewis_end Heterolysis bronsted_start Bn-OH Brønsted Acid (H⁺) bronsted_intermediate Bn-OH₂⁺ Protonated Alcohol bronsted_start->bronsted_intermediate Protonation bronsted_end bronsted_end bronsted_intermediate->bronsted_end Dehydration

Caption: Activation of benzylating agents by Lewis and Brønsted acids.

Performance & Experimental Data: Homogeneous acid catalysts are highly active. For instance, AlCl₃ can achieve complete conversion of benzyl chloride in the benzylation of benzene within 30 minutes at 358 K.[7][15] However, this activity comes at a cost. These catalysts are often corrosive, toxic, and require stoichiometric amounts, leading to significant downstream waste.[1] Their recovery is impractical, making them unsuitable for sustainable processes.[7]

CatalystBenzylating AgentSubstrateTemp. (°C)Time (h)Conversion (%)Selectivity to DPM* (%)Reference
AlCl₃Benzyl ChlorideBenzene850.5100~58[7][15]
FeCl₃Benzyl ChlorideBenzene801.0~9044-52[7]
TfOHBenzyl Alcohol1,3-DicarbonylsRT-Reflux0.5-24HighHigh (Monoalkylation)[13]
H₂SO₄Benzyl AlcoholArenesVariableVariableModerateVariable[1]
*DPM: Diphenylmethane
Heterogeneous Solid Acid Catalysts

To overcome the limitations of homogeneous acids, significant research has focused on solid acid catalysts. These materials possess acidic sites on their surface that can perform the same chemical function as their soluble counterparts but can be easily filtered off after the reaction.

Types & Mechanism of Action:

  • Zeolites (e.g., HZSM-12): These crystalline aluminosilicates have a well-defined pore structure and possess strong Brønsted acid sites. Benzylation occurs within the pores, which can also impart shape selectivity to the reaction.[16]

  • Metal-Organic Frameworks (MOFs): MOFs like Basolite F300 (Fe-based) and C300 (Cu-based) offer the advantages of both homogeneous and heterogeneous systems.[7][17] The metal nodes act as Lewis acid sites, and their high surface area and tunable porosity make them highly efficient.[7]

  • Supported Acids (e.g., Nafion/Silica, HPAs): These involve immobilizing a strong acid (like Nafion resin or a heteropolyacid) onto an inert, high-surface-area support like silica.[18][19]

Performance & Experimental Data: Heterogeneous catalysts represent a significant step towards more sustainable benzylation processes. For example, the Fe-based MOF Basolite F300 shows improved catalytic performance in benzene alkylation compared to homogeneous FeCl₃, achieving full conversion with higher selectivity using a substantially lower metal loading.[7] Desilicated HZSM-12 zeolite has demonstrated 100% conversion of benzyl alcohol with high selectivity to the desired product and offers the crucial advantage of being regenerable.[16]

CatalystBenzylating AgentSubstrateTemp. (°C)Time (h)Conversion (%)Selectivity (%)ReusabilityReference
Basolite F300 (Fe-MOF)Benzyl ChlorideBenzene801.2510072 (to DPM)Yes[7]
Desilicated HZSM-12Benzyl AlcoholBenzene140810087 (to DPM)Yes[16]
Cs-DTP/K-10 ClayBenzyl AlcoholGlycerol1205>90>70 (to MBGE**)Yes[20]
Nafion/SilicaBenzyl AlcoholBenzene802~98HighYes[19]
*DPM: Diphenylmethane; **MBGE: Mono-Benzyl Glycerol Ether
Phase-Transfer Catalysis (PTC)

PTC is an elegant solution for reactions involving nucleophiles that are soluble in an aqueous phase (like hydroxides or alkoxides) and organic substrates soluble in an organic phase. This is particularly relevant for O-benzylation via the Williamson ether synthesis.

Mechanism of Action: A quaternary ammonium salt (e.g., benzyltriethylammonium chloride) or a phosphonium salt acts as the catalyst.[10] The lipophilic cation pairs with the nucleophilic anion (e.g., RO⁻), extracting it from the aqueous phase into the organic phase where it can react with the benzylating agent (e.g., benzyl bromide).

Performance & Considerations: PTC allows the use of inexpensive inorganic bases in a biphasic system, often under mild conditions.[21] However, a critical consideration when using benzyl-substituted quaternary ammonium catalysts is that the catalyst itself can act as a benzylating agent, leading to unwanted side products.[21] Therefore, careful selection of the catalyst structure is paramount to avoid competitive benzylation.

Experimental Protocols: From Theory to Practice

To translate this comparative data into actionable laboratory work, we provide validated, step-by-step protocols for key benzylation methods.

Protocol 1: Heterogeneous Benzylation of an Alcohol using a Solid Acid Catalyst
  • Rationale: This protocol is chosen for its environmental benefits, ease of workup, and catalyst reusability, making it ideal for process development and scale-up. We will use the benzylation of glycerol with benzyl alcohol as an example, which produces valuable ether derivatives.[20]

  • Materials:

    • Glycerol

    • Benzyl alcohol

    • Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 (Cs-DTP/K-10) solid acid catalyst[20]

    • Toluene (for product analysis)

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Procedure:

    • To a 100 mL round-bottom flask, add glycerol (10 mmol) and benzyl alcohol (30 mmol).

    • Add the Cs-DTP/K-10 catalyst (e.g., 5 wt% relative to reactants).

    • Heat the reaction mixture to 120 °C with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots periodically and analyzing by GC or TLC.

    • Upon completion (typically >90% conversion of glycerol after ~5 hours), cool the reaction mixture to room temperature.[20]

    • Separate the solid catalyst by simple filtration or centrifugation. The catalyst can be washed with a solvent like acetone, dried, and stored for reuse.

    • The liquid product mixture can be purified by vacuum distillation to remove excess benzyl alcohol and isolate the desired mono- and di-benzyl glycerol ethers.

Protocol 2: O-Benzylation of a Hydroxyl Group via Williamson Ether Synthesis
  • Rationale: This is the classical and highly reliable method for forming benzyl ethers, particularly for protecting alcohol functionalities in multi-step synthesis.[3] It demonstrates a strong base-mediated, homogeneous approach.

  • Materials:

    • Substrate containing a free hydroxyl group (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)[3]

    • Benzyl bromide (BnBr) (1.5–2.0 equiv)[3]

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate, Water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Caution: Perform all operations in a fume hood under an inert atmosphere (e.g., Argon or Nitrogen). NaH is highly reactive with water.

    • Dissolve the hydroxyl-containing starting material in anhydrous DMF (5–10 mL/mmol) in a dry flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add the NaH portion-wise to the solution. Stir for 15-30 minutes at 0 °C to allow for the formation of the sodium alkoxide.

    • Add benzyl bromide dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm gradually to room temperature and stir until TLC analysis indicates complete consumption of the starting material.[3]

    • Once complete, cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of water or ethanol, followed by triethylamine.[3]

    • Dilute the mixture with ethyl acetate and wash with water. Separate the organic layer.[3]

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

    • Purify the resulting crude product by silica gel column chromatography.

Conclusion and Strategic Recommendations

The selection of a catalyst for benzylation is not a one-size-fits-all decision. It requires a careful balancing of reaction efficiency, substrate compatibility, operational simplicity, and sustainability goals.

  • For small-scale, complex molecule synthesis where high reactivity and chemoselectivity are paramount and catalyst cost is secondary, traditional homogeneous Brønsted acids like TfOH or classical Williamson ether synthesis conditions remain highly valuable tools.

  • For large-scale production and green chemistry applications , the focus must shift to heterogeneous solid acid catalysts . Materials like functionalized zeolites, clays, and particularly modern MOFs offer an excellent combination of high activity, selectivity, and crucial reusability, minimizing both cost and environmental impact.[7][16][20]

  • Phase-transfer catalysis occupies a valuable niche for specific applications, especially when using inexpensive inorganic bases for O-alkylation, provided the potential for catalyst-derived side reactions is carefully managed.[21]

The future of catalytic benzylation will likely see continued development in solid acid catalysts with greater activity and stability, as well as the emergence of novel methods, such as photocatalysis, which can offer unique reactivity under exceptionally mild conditions.[22] By understanding the fundamental principles and comparative performance data outlined in this guide, researchers can make more informed, effective, and strategic decisions in their synthetic endeavors.

References

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. MDPI. [Link]

  • Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications. [Link]

  • Catalytic performance of desilicated HZSM-12 for benzylation reaction of benzene with benzyl alcohol. ResearchGate. [Link]

  • Catalytic performance for solvent-free benzyl alcohol oxidation. ResearchGate. [Link]

  • Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst. MDPI. [Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

  • Catalytic performance of benzyl alcohol over various model molecule. ResearchGate. [Link]

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. ResearchGate. [Link]

  • Benzylic substitution, benzylation. Organic Chemistry Portal. [Link]

  • Visible-Light-Driven Benzylation of In Situ-Formed Imines Using Toluenes and Acridine Photocatalysis. ACS Publications. [Link]

  • Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]

  • Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. ChemRxiv. [Link]

  • Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry. [Link]

  • Benzylation of benzene in the presence of benzyl alcohol. ResearchGate. [Link]

  • An Extremely Active Solid Acid Catalyst, Nafion Resin/Silica Composite, for the Friedel−Crafts Benzylation of Benzene and p-Xylene with Benzyl Alcohol. Industrial & Engineering Chemistry Research. [Link]

  • Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. PMC. [Link]

  • Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. ResearchGate. [Link]

  • Brønsted Acid-Catalyzed Benzylation of 1,3-Dicarbonyl Derivatives. Organic Letters. [Link]

  • Homogeneous vs Heterogeneous Catalysts - Basic Introduction. YouTube. [Link]

  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. Shared Hierarchical Academic Research Network. [Link]

  • Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]

  • Homogeneous & Heterogeneous Catalysts. Save My Exams. [Link]

  • Phase-transfer catalyst. Wikipedia. [Link]

  • Heterogenous vs Homogenous catalysis. ChemBAM. [Link]

  • Should You Use Benzyl Quats as Phase-Transfer Catalysts in PTC Nucleophilic Substitutions?. Phase-Transfer Catalysis. [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Heterogeneous catalysis. Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthesized N-(2-methylbenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. In the context of pharmaceutical development and medicinal chemistry, even minute impurities can lead to unforeseen biological activities or toxicities, compromising the integrity of research findings. This guide provides an in-depth comparison of key analytical techniques for verifying the purity of N-(2-methylbenzyl)ethanamine, a secondary amine of interest in various synthetic applications. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed experimental protocols.

The Imperative of Purity in Drug Discovery

This compound, as a building block in the synthesis of more complex molecules, must be of the highest possible purity before its inclusion in subsequent reaction steps. The presence of unreacted starting materials, by-products, or residual solvents can have significant downstream consequences. For instance, the starting materials for a typical synthesis, such as reductive amination, would be 2-methylbenzaldehyde and ethanamine. Their presence as impurities could lead to the formation of undesired side products in the next synthetic step. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust quality control.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique is infallible. A self-validating system for purity confirmation relies on the application of orthogonal methods – techniques that measure different chemical or physical properties of the analyte. For this compound, the synergistic use of NMR, MS, and HPLC provides a comprehensive purity profile, each method offering unique insights into the sample's composition.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification

NMR spectroscopy is arguably the most powerful tool for the structural confirmation and purity assessment of organic molecules.[1][2] It provides detailed information about the chemical environment of each proton in the molecule, allowing for both qualitative identification and quantitative analysis.

Scientific Principle

¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align with an external magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The frequency at which they resonate back to their ground state is highly sensitive to their local electronic environment, which is influenced by neighboring atoms. This results in a spectrum of signals, where the position (chemical shift), intensity (integration), and splitting pattern (multiplicity) of each signal provide a unique fingerprint of the molecule's structure. For purity analysis, the integration of signals corresponding to the target compound is compared to the integration of signals from any impurities present.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound.

    • Dissolve the sample in a known volume (e.g., 0.75 mL) of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for similar amines.[3]

    • Add a known amount of an internal standard. A suitable internal standard should have a simple NMR spectrum with signals that do not overlap with the analyte's signals. For this application, 1,3,5-trimethoxybenzene could be a good choice.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery and accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity based on the relative integrals and the known amounts of the sample and internal standard.

Interpreting the ¹H NMR Spectrum for Purity

A pure sample of this compound is expected to show distinct signals corresponding to its different proton environments. Impurities, such as residual starting materials (2-methylbenzaldehyde, ethanamine) or by-products, will introduce extra peaks in the spectrum.

Proton Environment Expected Chemical Shift (ppm) Expected Multiplicity Integration
Aromatic Protons (C₆H₄)~7.1-7.3Multiplet4H
Benzyl CH₂~3.7Singlet2H
Ethyl CH₂~2.6Quartet2H
Aromatic CH₃~2.3Singlet3H
NH ProtonVariable (broad)Singlet1H
Ethyl CH₃~1.1Triplet3H

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Purity Assessment Example:

Sample Analyte Signal Integral (e.g., Benzyl CH₂) Impurity Signal Integral (e.g., Aldehyde CHO) Calculated Purity (%)
Synthesized Product 1.000.0298%
Reference Standard 1.00Not Detected>99.5%

Table 2: Example of Purity Calculation from ¹H NMR Data.

Workflow for ¹H NMR Purity Confirmation

Sources

A Structural Showdown: Unraveling the Pharmacological Divergence of Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of psychoactive compounds, a deep understanding of structure-activity relationships is paramount. This guide provides an in-depth structural comparison of key phenethylamine derivatives—amphetamine, methamphetamine, MDMA, and mescaline—elucidating how subtle molecular modifications translate into profound differences in their pharmacological profiles. We will dissect their interactions with monoamine transporters, explore their metabolic fates, and provide the experimental frameworks necessary for their characterization.

The Phenethylamine Backbone: A Scaffold for Diverse Neurological Effects

At the heart of this class of compounds lies the phenethylamine core: a phenyl ring attached to an ethylamine side chain. The remarkable diversity of its derivatives arises from substitutions at three key positions: the aromatic ring, the alpha (α) carbon of the ethyl chain, and the terminal amine group. These modifications dictate the molecule's affinity and efficacy at various neuronal targets, primarily the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, as well as specific G-protein coupled receptors.

Caption: The foundational phenethylamine structure.

Comparative Structural Analysis and Pharmacological Consequences

Amphetamine and Methamphetamine: The Impact of N-Methylation

Amphetamine, the parent compound of its class, is a potent central nervous system stimulant. Its structure features a methyl group at the alpha-carbon, which confers resistance to metabolism by monoamine oxidase (MAO), thereby increasing its bioavailability and duration of action compared to endogenous phenethylamine.

Methamphetamine is structurally identical to amphetamine, with the addition of a single methyl group to the terminal amine (N-methylation).[1] This seemingly minor addition has significant pharmacological consequences. The N-methyl group increases the lipophilicity of methamphetamine, facilitating its passage across the blood-brain barrier.[2][3] This enhanced central nervous system penetration contributes to its greater potency and abuse liability compared to amphetamine.[4]

Caption: The addition of a methyl group on the amine distinguishes methamphetamine from amphetamine.

Both amphetamine and methamphetamine act primarily as releasing agents at DAT and NET, with significantly lower activity at SERT.[5][6] They enter the presynaptic neuron via the transporters and disrupt the vesicular storage of monoamines, leading to a massive efflux of dopamine and norepinephrine into the synaptic cleft.

MDMA: The Influence of Ring Substitution and N-Methylation

3,4-methylenedioxy-methamphetamine (MDMA) is structurally related to methamphetamine but possesses a methylenedioxy group fused to the phenyl ring at the 3 and 4 positions. This ring substitution dramatically alters its pharmacological profile, shifting its primary activity towards the serotonin transporter. MDMA exhibits a higher affinity for NET and SERT compared to DAT in humans.[7][8] This preferential interaction with SERT is responsible for the profound release of serotonin that underlies its characteristic entactogenic and empathogenic effects.[1]

Caption: The methylenedioxy ring substitution in MDMA is key to its distinct pharmacology.

Mescaline: The Psychedelic Phenethylamine

Mescaline, a naturally occurring psychedelic, is 3,4,5-trimethoxyphenethylamine. The three methoxy groups on the phenyl ring are the defining structural feature responsible for its hallucinogenic properties. Unlike the amphetamine-type stimulants, mescaline has a very low affinity for the monoamine transporters (DAT, NET, and SERT).[9] Its psychedelic effects are primarily mediated by its agonist activity at serotonin 2A (5-HT2A) receptors.[10]

Caption: The three methoxy groups on the phenyl ring are characteristic of mescaline.

Quantitative Comparison of Pharmacological Properties

The following tables provide a quantitative comparison of the binding affinities and pharmacokinetic properties of these four key phenethylamine derivatives.

Table 1: Comparative Binding Affinities (Ki, nM) at Monoamine Transporters

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
Amphetamine~600[5]70-100[5]20,000-40,000[5]
Methamphetamine~600[5]70-100[5]20,000-40,000[5]
MDMA~6,500->10,000[1]27,000–30,500[1]730–13,300[1]
Mescaline>30,000[9]>30,000[9]>30,000[9]

Table 2: Comparative Pharmacokinetic Parameters (Oral Administration)

CompoundBioavailability (%)Tmax (hours)Elimination Half-life (hours)
Amphetamine~90[11]2-49-11
MethamphetamineNot well established2-12[7]23.6 ± 6.6[9]
MDMAUnknown1.5-3.08.7 (range 4.6–16)[1]
Mescaline≥53[9]1.6-2.3[9]3.6 (range 2.6–5.3)[9]

Experimental Protocols for Characterization

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for DAT, NET, and SERT.

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter. Homogenize cells in an appropriate buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

In Vitro Monoamine Transporter Uptake/Release Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine or to induce its release from cells expressing the respective transporter.

Caption: Workflow for a monoamine transporter uptake/release assay.

Step-by-Step Methodology:

  • Cell Culture: Grow cells stably expressing the transporter of interest in appropriate culture plates.

  • For Release Assay:

    • Loading: Pre-incubate the cells with a radiolabeled monoamine (e.g., [³H]dopamine) to allow for its uptake into the cells.

    • Washing: Wash the cells to remove extracellular radiolabel.

    • Stimulation: Add varying concentrations of the test compound to the cells and incubate for a defined period.

    • Quantification: Collect the supernatant and quantify the amount of released radioactivity.

    • Analysis: Calculate the EC50 value, which is the concentration of the test compound that elicits 50% of the maximal release.

  • For Uptake Inhibition Assay:

    • Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

    • Uptake: Add a fixed concentration of the radiolabeled monoamine and incubate for a short period to measure the initial rate of uptake.

    • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

    • Quantification: Lyse the cells and measure the intracellular radioactivity.

    • Analysis: Calculate the IC50 value, the concentration of the test compound that inhibits 50% of the monoamine uptake.

Conclusion: From Structure to Function

The comparative analysis of amphetamine, methamphetamine, MDMA, and mescaline underscores the profound impact of subtle structural modifications on the pharmacological properties of phenethylamine derivatives. N-methylation enhances the central potency of amphetamine, while the addition of a methylenedioxy ring in MDMA shifts its primary target to the serotonin transporter, resulting in its unique entactogenic effects. In contrast, the trimethoxy substitutions of mescaline confer potent 5-HT2A receptor agonism, leading to its psychedelic properties with minimal interaction with monoamine transporters. A thorough understanding of these structure-activity relationships, supported by robust experimental data from assays such as those described herein, is crucial for the rational design and development of novel therapeutics targeting the monoaminergic systems.

References

  • Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PMC. [Link]

  • MDMA (Ecstasy) and human dopamine, norepinephrine, and serotonin transporters: Implications for MDMA-induced neurotoxicity and treatment. ResearchGate. [Link]

  • Mescaline. Wikipedia. [Link]

  • MDMA. Wikipedia. [Link]

  • Concentration-dependent effect of MDMA on release by NET, SERT, and... ResearchGate. [Link]

  • Methamphetamine. Wikipedia. [Link]

  • A single-dose, comparative bioavailability study comparing amphetamine extended-release oral suspension with extended-release mixed amphetamine salts capsules. PubMed. [Link]

  • Amphetamine. Wikipedia. [Link]

  • Allosteric Binding of MDMA to the Human Serotonin Transporter (hSERT) via Ensemble Binding Space Analysis with ΔG Calculations, Induced Fit Docking and Monte Carlo Simulations. PMC. [Link]

  • Correlations between dose estimates of psychedelics and their serotonin... ResearchGate. [Link]

  • Methamphetamine | C10H15N | CID 10836. PubChem. [Link]

  • Comparative Bioavailability of Amphetamine Extended-Release Oral Suspension and Extended-Release Mixed Amphetamine Salts. ResearchGate. [Link]

  • Methamphetamine and Amphetamine Pharmacokinetics in Oral Fluid and Plasma after Controlled Oral Methamphetamine Administration to Human. SciSpace. [Link]

  • Behavioral pharmacology of mescaline - the role of serotonin 5-HT2A, 5-HT2B, 5-HT2C and 5-HT1A receptors. bioRxiv. [Link]

  • Effects of MDMA and related analogs on plasma 5-HT: Relevance to 5-HT transporters in blood and brain. Unknown Source.
  • The effects of methamphetamine on serotonin transporter activity: role of dopamine and hyperthermia. PubMed. [Link]

  • Amphetamine. StatPearls - NCBI Bookshelf. [Link]

  • Acute dose-dependent effects of mescaline in a double-blind placebo-controlled study in healthy subjects. PMC. [Link]

  • Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. [Link]

  • Mescaline: The forgotten psychedelic. PubMed. [Link]

  • Methamphetamine. StatPearls - NCBI Bookshelf. [https://www.ncbi.nlm.nih.gov/books/NBK5322 methamphetamine/]([Link] methamphetamine/)

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-methylbenzyl)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Safety Profile: Understanding the Core Risks

N-(2-methylbenzyl)ethanamine and its analogs are classified as corrosive and harmful substances.[1] The primary dangers stem from their ability to cause severe chemical burns to skin and eyes and toxicity upon ingestion.[1][2] The chemical structure suggests it is a combustible liquid, and its vapors can cause respiratory irritation.[2][3] Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.

Primary Hazards:

  • Skin Corrosion/Burns: Causes severe skin burns upon contact.[1]

  • Serious Eye Damage: Poses a significant risk of severe, potentially irreversible eye damage.[1]

  • Acute Oral Toxicity: Harmful if swallowed, which can cause burns to the gastrointestinal tract.[1][2]

  • Respiratory Irritation: Vapors or mists may cause irritation to the respiratory tract.[2]

  • Sensitization: Amines are known to sometimes cause skin sensitization or allergic reactions.[2][3]

The Hierarchy of Controls: A Proactive Safety Philosophy

Before relying solely on Personal Protective Equipment (PPE), a responsible scientist applies the hierarchy of controls. PPE is the last line of defense.

  • Elimination/Substitution: If the experimental design allows, consider using a less hazardous reagent.

  • Engineering Controls: These are physical changes to the workspace that isolate you from the hazard. When handling this compound, the use of a certified chemical fume hood is mandatory .[4][5] This is the most critical step in preventing inhalation of vapors.[4] An eyewash station and a safety shower must be immediately accessible.[2]

  • Administrative Controls: These are procedural controls, such as establishing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to authorized personnel only.

  • Personal Protective Equipment (PPE): This is the equipment worn to minimize exposure. The remainder of this guide will focus on the correct selection and use of PPE.

Personal Protective Equipment (PPE): Your Final Barrier

The selection of PPE is not a matter of preference but a scientifically-driven choice based on the specific hazards of the chemical.

Eye and Face Protection

Direct contact with even a small droplet of this compound can cause severe and permanent eye damage.[1]

  • Minimum Requirement: Tightly sealed chemical safety goggles are required for any quantity.

  • Best Practice/Increased Risk: When handling larger quantities (>50 mL) or when there is a heightened risk of splashing, a full face shield worn over chemical safety goggles is essential.[4]

Skin and Body Protection
  • Lab Coat: A flame-resistant lab coat is mandatory to protect against splashes and should be kept fully buttoned.

  • Protective Clothing: For larger-scale operations, an antistatic, chemical-resistant suit or apron may be necessary.[1] Contaminated work clothing should never be taken home and must be decontaminated or disposed of properly.[3]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Hand Protection

Choosing the correct gloves is critical, as not all materials offer the same level of protection.

  • Material Selection: The glove material must be impermeable and resistant to amines.[1] Based on data for similar chemicals, fluorocarbon rubber (FKM) gloves are highly recommended for splash protection, offering a long permeation time.[1] Nitrile or neoprene gloves can also be suitable.[5] Always check the manufacturer's glove compatibility data for the specific glove you are using.

  • Glove Integrity: Always inspect gloves for tears or pinholes before use.

  • Technique: To avoid contaminating surfaces, practice proper glove removal techniques. Never reuse disposable gloves.

Respiratory Protection

All work with this compound should be performed in a chemical fume hood to minimize vapor inhalation.[4]

  • Standard Operations: If work is conducted within a properly functioning fume hood, respiratory protection is generally not required.

  • Emergency Situations: In the event of a large spill or ventilation failure, a respirator with an organic vapor cartridge (Type A, brown) is necessary.[4] For major incidents, a self-contained breathing apparatus (SCBA) may be required.[1][3]

PPE Selection Matrix

Task / ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small Scale (<10 mL) Weighing, preparing solutionsChemical Safety GogglesFluorocarbon (FKM) or Nitrile GlovesLab CoatNot required inside a fume hood
Medium Scale (10-100 mL) Reactions, extractionsFace Shield over GogglesFluorocarbon (FKM) GlovesLab CoatNot required inside a fume hood
Large Scale (>100 mL) Bulk transfers, distillationsFace Shield over GogglesFluorocarbon (FKM) Gloves, consider double-glovingChemical Resistant Apron over Lab CoatNot required inside a fume hood
Spill Cleanup Face Shield over GogglesHeavy-duty FKM or Butyl GlovesChemical Resistant Suit/ApronAir-purifying respirator with organic vapor cartridge

Operational Protocol: Safe Dispensing in a Fume Hood

This protocol outlines the essential steps for safely dispensing this compound from a stock bottle into a reaction vessel.

  • Preparation:

    • Ensure a chemical fume hood is on and functioning correctly.

    • Clear the fume hood of all unnecessary equipment.

    • Place absorbent, disposable bench paper on the floor of the fume hood.

    • Assemble all necessary glassware and equipment.

    • Don all required PPE as outlined in the matrix above (goggles, face shield, lab coat, FKM gloves).

  • Dispensing:

    • Securely clamp the receiving flask in the fume hood.

    • Carefully open the stock bottle, pointing the cap away from you.

    • Slowly pour the required amount of the amine into the receiving vessel, minimizing splashing.

    • Securely recap the stock bottle immediately after dispensing.

  • Cleanup:

    • Wipe any minor drips on the exterior of the vessels with a chemically compatible wipe (e.g., polypropylene).

    • Dispose of the wipe in the designated solid hazardous waste container.

  • Post-Dispensing:

    • Return the stock bottle to its designated storage location (a cool, dry, well-ventilated area away from incompatible materials like acids and oxidizing agents).[2][4]

    • Proceed with your experimental work within the fume hood.

    • Upon completion, properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.[1]

Emergency and Disposal Plans

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Control: If safe to do so, prevent the spill from spreading by using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[2] Do not use combustible materials.

  • Ventilate: Ensure the area is well-ventilated.[6]

  • PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4][7]

  • Decontaminate: Clean the affected area thoroughly.

Disposal Plan
  • Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[4] Do not discharge to sewer systems.[6]

  • Contaminated Materials: All contaminated items, including gloves, bench paper, and empty containers, must be placed in a sealed, labeled container for hazardous waste disposal.

  • Procedure: All waste must be disposed of through a licensed chemical destruction facility or according to institutional and local regulations.[6]

Visualization: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling This compound CheckHood Is work performed in a certified chemical fume hood? Start->CheckHood CheckQuantity Assess Quantity and Splash Risk CheckHood->CheckQuantity  Yes   Respirator Stop Work! Don Respirator (Organic Vapor Cartridge) CheckHood->Respirator  No   BasePPE Minimum PPE: - Chemical Goggles - Lab Coat - FKM/Nitrile Gloves CheckQuantity->BasePPE  Small quantity, low splash risk   FaceShield Add Face Shield CheckQuantity->FaceShield  Large quantity, high splash risk   End Proceed with Caution BasePPE->End FaceShield->BasePPE FaceShield->End

Caption: PPE selection workflow for this compound.

References

  • Safety Data Sheet: Methylamine. Carl ROTH. [Link]

  • Safety and Handling of N-benzyl-2-chloro-N-methyl-ethanamine in Laboratories. Autech Industry Co.,Limited. [Link]

  • Material Safety Data Sheet - N-Methylbenzylamine. Cole-Parmer. [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.